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Foundational

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Methyl 2-amino-4-cyclohexyl-butanoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure and stereochemistry of Methyl 2-amino-4-cyclohexyl-butanoate, a n...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and stereochemistry of Methyl 2-amino-4-cyclohexyl-butanoate, a non-proteinogenic amino acid ester of significant interest in medicinal chemistry. The incorporation of a cyclohexyl moiety into the amino acid backbone imparts unique conformational constraints and lipophilicity, making it a valuable building block in the design of novel therapeutics.[1] This document will delve into the stereochemical intricacies of the molecule, outline a robust stereoselective synthetic pathway, and provide detailed analytical protocols for its characterization. The content is structured to offer both foundational knowledge and actionable experimental insights for researchers in the field.

Introduction: The Significance of Cyclohexyl-Containing Amino Acids

The modification of amino acid side chains is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological and pharmacokinetic properties. The replacement of aromatic or linear aliphatic side chains with a cyclohexyl group can lead to enhanced metabolic stability, improved binding affinity through increased van der Waals interactions, and altered conformational preferences.[1] These attributes have led to the successful incorporation of cyclohexyl-containing amino acids into a range of therapeutic agents, including antivirals and anticancer drugs. Methyl 2-amino-4-cyclohexyl-butanoate serves as a key intermediate in the synthesis of more complex molecules, where the control of its stereochemistry is paramount to achieving the desired biological activity.[2]

Molecular Structure and Stereoisomerism

Methyl 2-amino-4-cyclohexyl-butanoate possesses a chiral center at the α-carbon (C2), giving rise to two enantiomers: (S)-Methyl 2-amino-4-cyclohexyl-butanoate and (R)-Methyl 2-amino-4-cyclohexyl-butanoate.

Caption: Molecular structure of Methyl 2-amino-4-cyclohexyl-butanoate with the chiral center (Cα) indicated by an asterisk.

The spatial arrangement of the four different substituents (amino group, carboxyl group, hydrogen atom, and the 2-cyclohexylethyl group) around the α-carbon determines the absolute configuration of each enantiomer. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (R) or (S) designation. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be inactive or even produce undesirable side effects.[2]

Caption: Enantiomers of Methyl 2-amino-4-cyclohexyl-butanoate as non-superimposable mirror images.

Stereoselective Synthesis

The synthesis of enantiomerically pure Methyl 2-amino-4-cyclohexyl-butanoate is crucial for its application in drug development. A robust and scalable stereoselective synthesis is paramount. The following proposed pathway utilizes a well-established method for asymmetric amino acid synthesis, starting from a chiral auxiliary.[3][4]

SynthesisWorkflow start Starting Materials: (S)-2-phenyloxazolidinone Cyclohexylacetyl chloride step1 Acylation of Chiral Auxiliary start->step1 step2 Asymmetric Alkylation (using LDA and 2-bromoethylcyclohexane) step1->step2 step3 Hydrolysis and Removal of Auxiliary step2->step3 step4 Esterification step3->step4 end_product (S)-Methyl 2-amino-4-cyclohexyl-butanoate step4->end_product

Caption: Proposed workflow for the stereoselective synthesis of (S)-Methyl 2-amino-4-cyclohexyl-butanoate.

Detailed Experimental Protocol (Proposed)

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (S)-2-phenyloxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq.) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add a solution of cyclohexylacetyl chloride (1.1 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the acylated chiral auxiliary.

Step 2: Asymmetric Alkylation

  • To a solution of the acylated chiral auxiliary (1.0 eq.) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq.) dropwise.

  • Stir the solution for 1 hour at -78 °C to form the lithium enolate.

  • Add 2-bromoethylcyclohexane (1.2 eq.) to the solution and stir at -78 °C for 4 hours.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography to obtain the alkylated product with high diastereoselectivity.

Step 3: Hydrolysis and Removal of the Chiral Auxiliary

  • Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (2.0 eq.) and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the aqueous layer with dichloromethane to remove the recovered chiral auxiliary.

  • Adjust the pH of the aqueous layer to 7 with a saturated sodium bicarbonate solution.

  • Lyophilize the aqueous solution to obtain the crude (S)-2-amino-4-cyclohexylbutanoic acid.

Step 4: Esterification

  • Suspend the crude amino acid (1.0 eq.) in methanol.

  • Cool the suspension to 0 °C and add thionyl chloride (1.2 eq.) dropwise.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield (S)-Methyl 2-amino-4-cyclohexyl-butanoate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and stereochemical purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Based on established chemical shift prediction models, the following ¹H and ¹³C NMR data are expected for Methyl 2-amino-4-cyclohexyl-butanoate.[6][7][8]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Cα-H~3.5~54
-NH₂~1.5-2.5 (broad)-
Cβ-H₂~1.6-1.8~33
Cγ-H₂~1.3-1.5~35
Cyclohexyl-H~0.8-1.8 (complex multiplet)~26, ~33, ~34
-OCH₃~3.7~52
C=O-~175

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Methyl 2-amino-4-cyclohexyl-butanoate, electron ionization (EI) would likely lead to the following key fragments.[9][10][11][12]

Table 2: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
199[M]⁺ (Molecular Ion)
140[M - COOCH₃]⁺
116[M - C₆H₁₁]⁺
83[C₆H₁₁]⁺ (Cyclohexyl cation)
74[H₂N=CH-COOCH₃]⁺

Chiral Analysis and Separation

Confirmation of enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Chiral HPLC Protocol (General)
  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is typically used.[13]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound.

  • Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the retention times of the two enantiomers. The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers.

Caption: Workflow for the chiral separation of enantiomers by HPLC.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, stereochemistry, and analytical characterization of Methyl 2-amino-4-cyclohexyl-butanoate. The proposed stereoselective synthetic route offers a practical approach for obtaining this valuable building block in high enantiomeric purity. The provided analytical data and protocols serve as a robust starting point for researchers aiming to synthesize, characterize, and utilize this compound in their drug discovery and development efforts. A thorough understanding of its stereochemical properties is fundamental to unlocking its full potential in the creation of novel and effective therapeutic agents.

References

  • Picciòla, G., Carissimi, M., Ravenna, F., Gentili, P., & Carenini, G. (1979). Cyclohexylphenoxy amidoximes and imidazolines with antidepressive and alpha-adrenergic activity. Arzneimittel-Forschung, 29(5), 729–738. [Link]

  • Ates-Alagoz, Z., & Adejare, A. (2013). Effects of Stereoisomers on Drug Activity. ADMET & DMPK, 1(1), 1-6. [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives. (2025, August 6). ResearchGate. [Link]

  • Jain, A., & Khurana, J. M. (2013). Synthesis and antiulcer activity evaluation of conjugates of amino acids with N-aroyl-N, N'-dicyclohexyl urea. BioMed research international, 2013, 452934. [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. [Link]

  • Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 249-303). Pergamon. [Link]

  • Wi, H., et al. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 26(11), 3195. [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(1), 1-10. [Link]

  • Berkowitz, D. B., et al. (1997). Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias. The Journal of Organic Chemistry, 62(21), 7514-7515. [Link]

  • Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl methanoate fragmentation pattern of m/z m/e ions for analysis and identification of methyl formate image diagram. [Link]

  • ChemistryTalk. (2024, November 23). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Maurya, G., et al. (2020). Asymmetric synthesis of the AAs containing cyclohexyl 4 a and... ResearchGate. [Link]

  • Lee, W., et al. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • Li, Z., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1117. [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-2-amino-4-cyclohexylbutanoic acid. PubChem. [Link]

  • Google Patents. (n.d.). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • Royal Society of Chemistry. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). [Link]

  • Jackson, R. F. W., & Perez-Gonzalez, M. (2004). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER: A USEFUL BUILDING BLOCK IN THE SYNTHESIS OF NONNATURAL α-AMINO ACIDS VIA PALLADIUM CATALYZED CROSS COUPLING REACTIONS. Organic Syntheses, 80, 97. [Link]

  • Wang, D., et al. (2020). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry, 12(12), 1146-1153. [Link]

Sources

Exploratory

Thermodynamic Stability of Methyl 2-amino-4-cyclohexyl-butanoate: A Technical Guide

Executive Summary Methyl 2-amino-4-cyclohexyl-butanoate (CAS: 1262584-88-2) serves as a critical chiral building block in the synthesis of peptidomimetics, particularly for ACE inhibitors and protease inhibitors where th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-4-cyclohexyl-butanoate (CAS: 1262584-88-2) serves as a critical chiral building block in the synthesis of peptidomimetics, particularly for ACE inhibitors and protease inhibitors where the cyclohexyl moiety provides enhanced lipophilicity and steric bulk compared to phenylalanine analogs.

This guide analyzes the thermodynamic stability profile of this intermediate.[1] Unlike simple amino acids, the presence of the hydrophobic cyclohexyl ethyl side chain combined with the methyl ester functionality creates a specific stability profile governed by three primary vectors: hydrolytic susceptibility , stereochemical integrity (racemization) , and thermal decomposition . This document provides the theoretical basis for these instability pathways and actionable protocols for their quantification and mitigation.

Part 1: Structural & Chemical Determinants

To predict thermodynamic behavior, we must first deconstruct the molecule’s functional architecture:

  • The Methyl Ester (

    
    ):  This is the primary site of chemical instability. Methyl esters are kinetically more labile to hydrolysis than their ethyl or tert-butyl counterparts due to lower steric hindrance at the carbonyl carbon.
    
  • The

    
    -Amine (
    
    
    
    ):
    The free amine acts as an internal nucleophile. In the absence of protonation (i.e., free base form), it significantly increases the risk of intermolecular attack (dimerization) or intramolecular cyclization.
  • The Cyclohexylethyl Side Chain: This moiety imparts significant hydrophobicity (

    
    ). While this shields the ester slightly from aqueous attack compared to alanine, it also lowers the solubility in aqueous buffers, complicating kinetic stability assays.
    
  • The Chiral Center (

    
    ):  The hydrogen atom at the alpha position is weakly acidic (
    
    
    
    ). The electron-withdrawing ester group increases this acidity, making the molecule prone to base-catalyzed racemization.

Part 2: Thermodynamic Stability Profile

Hydrolytic Degradation

The most immediate thermodynamic risk is hydrolysis, converting the ester back to the parent amino acid (2-amino-4-cyclohexylbutanoic acid) and methanol. This reaction is pH-dependent.

  • Acidic Conditions (

    
    ):  The amine is protonated (
    
    
    
    ), exerting an electron-withdrawing inductive effect that activates the carbonyl carbon. However, the positive charge repels hydronium ions, making acid hydrolysis slow at ambient temperatures.
  • Basic Conditions (

    
    ):  This is the critical instability zone. Hydroxide ions (
    
    
    
    ) rapidly attack the ester carbonyl.[2] The rate is second-order:
    
    
    .
  • Neutral Conditions: Spontaneous hydrolysis is slow but significant over long-term storage if moisture is present.

Diagram 1: Hydrolysis Mechanism & Pathways

HydrolysisPathways cluster_conditions Catalytic Factors Ester Methyl 2-amino-4-cyclohexyl-butanoate (Intact Ester) TetInt Tetrahedral Intermediate Ester->TetInt + H2O / OH- (k1) Dimer Diketopiperazine (Cyclic Dimer) Ester->Dimer Intermolecular Aminolysis (Self-reaction) Acid 2-amino-4-cyclohexylbutanoic acid (Hydrolysis Product) TetInt->Acid Collapse (k2) Methanol Methanol TetInt->Methanol Elimination pH > 8 pH > 8 Moisture Moisture Metal Ions (Cu, Zn) Metal Ions (Cu, Zn)

Caption: Mechanistic pathways for degradation. The primary vector is hydrolysis to the free acid, while self-reaction to diketopiperazine is a secondary risk in concentrated solutions.

Stereochemical Instability (Racemization)

For chiral drug development, optical purity is paramount. The thermodynamic drive toward a racemic mixture (50:50 L/D) is energetic entropy.

  • Mechanism: Base-catalyzed proton abstraction at the

    
    -carbon forms a planar enolate intermediate. Reprotonation can occur from either face.
    
  • Risk Factor: The presence of the methyl ester makes the

    
    -proton more acidic than in the free acid.
    
  • Critical Control: Avoid storing the free base in polar aprotic solvents (e.g., DMSO, DMF) with even trace basicity, as these conditions significantly accelerate racemization rates.

Thermal Stability

Methyl esters of amino acids are generally thermally stable up to


 in the absence of moisture. However, two phenomena occur upon heating:
  • Volatility: As a methyl ester with a molecular weight of

    
     g/mol , the compound has significant vapor pressure. Loss of mass in TGA (Thermogravimetric Analysis) below 
    
    
    
    often indicates evaporation rather than decomposition.
  • Cyclization: At temperatures

    
    , or in the melt phase, two molecules can condense to form a diketopiperazine (DKP), releasing methanol. This is an irreversible degradation pathway.
    

Part 3: Experimental Validation Protocols

To validate the theoretical stability profile, the following self-validating experimental systems are recommended.

Protocol A: Accelerated Stability Testing (Arrhenius Model)

Objective: Determine the shelf-life (


) and activation energy (

) of hydrolysis.

Methodology:

  • Preparation: Dissolve the methyl ester (10 mM) in buffered aqueous-organic solvent (e.g., 50:50 MeCN:Phosphate Buffer pH 7.4).

  • Incubation: Aliquot samples into sealed HPLC vials and incubate at three isotherms:

    
    , 
    
    
    
    , and
    
    
    .
  • Sampling: Analyze time points at 0, 2, 4, 8, 24, and 48 hours.

  • Analysis: Reverse-Phase HPLC (C18 column, Gradient 0.1% TFA in Water/MeCN).

  • Calculation: Plot

    
     vs. 
    
    
    
    (Kelvin). Use the Arrhenius equation to extrapolate
    
    
    at
    
    
    .

Data Output Table Template:

Temperature (°C)Rate Constant

(

)
Half-life

(h)

(Linearity)
40[Experimental][Calc]> 0.98
50[Experimental][Calc]> 0.98
60[Experimental][Calc]> 0.98
Protocol B: Enantiomeric Purity Assessment

Objective: Detect racemization (


 loss) under storage conditions.

Methodology:

  • Column: Chiralpak AD-H or equivalent amylose-based stationary phase.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1). Note: Diethylamine is essential to ensure peak shape for the free amine.

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).

  • Acceptance Criteria: Enantiomeric Excess (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    .

Diagram 2: Stability Testing Workflow

StabilityWorkflow cluster_tests Parallel Stability Assays Sample Raw Sample (Methyl 2-amino-4-cyclohexyl-butanoate) Stress_Therm Thermal Stress (60°C, 48h) Sample->Stress_Therm Stress_Hydro Hydrolytic Stress (pH 8.0 buffer) Sample->Stress_Hydro Stress_Ox Oxidative Stress (0.1% H2O2) Sample->Stress_Ox Analysis_Chiral Chiral HPLC (Enantiomeric Excess) Sample->Analysis_Chiral Baseline Analysis_TGA TGA/DSC (Thermal Profile) Stress_Therm->Analysis_TGA Analysis_HPLC RP-HPLC (Purity & Degradants) Stress_Hydro->Analysis_HPLC Stress_Hydro->Analysis_Chiral Check Racemization Stress_Ox->Analysis_HPLC Decision Stability Profile Validated? Analysis_HPLC->Decision Analysis_Chiral->Decision Analysis_TGA->Decision Report Generate CoA & Storage Specs Decision->Report Yes

Caption: Workflow for establishing the thermodynamic stability profile, differentiating between chemical degradation and stereochemical erosion.

Part 4: Storage & Handling Recommendations

Based on the thermodynamic analysis, the following handling protocols are mandatory to maintain compound integrity >99%:

  • Storage Temperature: Store at -20°C . While stable at

    
     for weeks, long-term storage requires freezing to arrest slow hydrolysis kinetics.
    
  • Moisture Control: The compound is hygroscopic. Store under an inert atmosphere (Argon or Nitrogen) in a desiccator. Hydrolysis is the primary degradation pathway; exclusion of water is the primary defense.

  • Form: Isolate and store as the Hydrochloride Salt (HCl) rather than the free base.

    • Reasoning: The salt form protonates the amine, preventing self-condensation (DKP formation) and reducing the volatility of the ester. It also significantly retards racemization by removing the free electron pair on the nitrogen.

  • Reconstitution: Prepare solutions immediately before use. Avoid stock solutions in methanol/water mixtures for

    
     hours.
    

References

  • Evaluation of Racemization in Peptide Synthesis. HighFine. Detailed mechanisms of base-catalyzed racemization in amino acid esters. Link

  • Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters. ResearchGate. Comparative kinetics of methyl vs. ethyl ester hydrolysis in amino acids. Link

  • Methyl 2-amino-4-cyclohexyl-butanoate Product Specifications. LookChem. Physical properties and standard storage requirements for CAS 1262584-88-2. Link

  • Enantioselective Hydrolysis of Amino Acid Esters. ACS Publications. Discusses the kinetic resolution and hydrolysis rates of bulky amino acid esters. Link

  • Thermal Stability of Cyclohexylalanine Derivatives. BenchChem. TGA/DSC protocols for related mesoionic and amino acid derivatives. Link

Sources

Foundational

Engineering Cyclohexyl Amino Acid Esters: Pharmacophore Mapping, Prodrug Kinetics, and Rational Drug Design

Executive Summary The delivery of amino acid-based therapeutics is historically bottlenecked by their zwitterionic nature, which restricts membrane permeability and blood-brain barrier (BBB) penetration. Cyclohexyl amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The delivery of amino acid-based therapeutics is historically bottlenecked by their zwitterionic nature, which restricts membrane permeability and blood-brain barrier (BBB) penetration. Cyclohexyl amino acid esters (CAAEs) have emerged as a sophisticated structural solution in medicinal chemistry. By masking the polar carboxylic acid with a sterically bulky, lipophilic cyclohexyl ring, drug developers can fundamentally alter a molecule's pharmacokinetic (PK) profile while introducing a distinct pharmacophore feature that engages specific receptor pockets. This technical guide explores the dual utility of CAAEs as both target-engaging pharmacophores and transient prodrug moieties, providing actionable protocols for their synthesis and kinetic evaluation.

The Cyclohexyl Moiety: Beyond Simple Lipophilicity

While linear alkyl esters (e.g., methyl, hexyl) are routinely used to increase the partition coefficient (LogP) of polar drugs, the cyclohexyl ester provides a unique three-dimensional topography. The chair conformation of the cyclohexyl ring creates a non-planar, bulky hydrophobic shield.

Pharmacophore Modeling and Target Engagement

In direct receptor engagement, the cyclohexyl ring acts as a critical hydrophobic anchor. For example, in the development of muscarinic M3 receptor antagonists, 3D database searching and pharmacophore mapping revealed that cyclohexyl esters (such as phenylcarbamic acid 2-(morpholin-4-ylmethyl)cyclohexyl ester) fit precisely into the receptor's hydrophobic pockets, driving target affinity [[1]](). Similarly, incorporating aromatic amino acids into isoindoline esters has been shown to enhance binding affinity at the GABAA receptor via π–π stacking, where the ester modification is crucial for modulating lipophilicity and CNS access 2.

Pharmacophore CAAE Cyclohexyl Amino Acid Ester Cyclohexyl Cyclohexyl Ring (Hydrophobic) CAAE->Cyclohexyl Steric Bulk Ester Ester Linkage (Metabolic Trigger) CAAE->Ester Cleavage Site Amine Amine Group (H-Bond Donor) CAAE->Amine Anchoring SideChain Side Chain (Target Specificity) CAAE->SideChain Recognition

Pharmacophore feature mapping of cyclohexyl amino acid esters.

Prodrug Kinetics and Steric Hindrance

When utilized as a prodrug, the steric bulk of the cyclohexyl group directly dictates the kinetics of esterase-mediated cleavage. Linear esters are rapidly hydrolyzed by plasma esterases, often leading to premature drug release before reaching the target tissue. The cyclohexyl ring sterically hinders the approach of the esterase catalytic triad to the carbonyl carbon.

This kinetic modulation is highly advantageous. For instance, the fast metabolism and low BBB permeability of ZL006 (a neuroprotective agent for cerebral ischemia) were successfully overcome by synthesizing the ZL006 cyclohexyl ester, which demonstrated superior BBB permeability and acted as a highly potent prodrug 3. Conversely, in photodynamic therapy (PDT) using 5-aminolevulinic acid (5-ALA), researchers noted that while hexyl esters produced an order of magnitude greater protoporphyrin IX (PpIX) fluorescence, the cyclohexyl ester was less efficiently cleaved by cellular esterases due to steric branching adjacent to the ester carbonyl [[4]](). This highlights the necessity of matching the ester's steric profile to the desired release rate. Furthermore, cyclohexyl esters have been successfully deployed in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) with melphalan to promote facile intracellular drug access while maintaining necessary plasma stability [[5]]().

Pathway Prodrug CAAE Prodrug (High LogP) Esterase Intracellular Esterases (CES1/CES2) Prodrug->Esterase Cellular Uptake ActiveDrug Active Amino Acid (Target Engaged) Esterase->ActiveDrug Hydrolysis Byproduct Cyclohexanol (Excreted) Esterase->Byproduct Cleavage

Intracellular esterase-mediated activation pathway of CAAE prodrugs.

Quantitative Data: Physicochemical Profiling

The selection of an esterifying alcohol fundamentally shifts the physicochemical properties of the amino acid. Table 1 summarizes the comparative impact of different ester modifications on lipophilicity, plasma stability, and BBB permeability, synthesizing principles observed across multiple drug classes (e.g., NSAIDs, anti-leukemic agents) [[6]](), 7.

Table 1: Comparative Physicochemical and Kinetic Profiling of Amino Acid Ester Prodrugs

ModificationRelative LogP ShiftPlasma Stability (t1/2)BBB PermeabilityPrimary Cleavage Mechanism
Free Amino Acid Baseline (Low)High (Stable)PoorN/A
Methyl Ester +0.5 to +1.0Low (< 15 mins)ModerateRapid plasma esterase hydrolysis
Hexyl Ester +2.5 to +3.5Moderate (~1 hour)HighCarboxylesterase (CES1/CES2)
Cyclohexyl Ester +2.0 to +3.0High (> 4 hours)HighSlow, sterically hindered CES cleavage

Note: Values are representative benchmarks. Exact parameters depend on the specific amino acid side chain and surrounding steric environment.

Standardized Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives (e.g., chemical vs. enzymatic hydrolysis) and ensure stereochemical fidelity.

Protocol A: Synthesis of Cyclohexyl Amino Acid Esters (Steglich Esterification)

Standard Fischer esterification requires harsh acidic conditions and heat, which frequently causes racemization at the chiral α-carbon of the amino acid. The Steglich esterification is chosen because it operates at room temperature under mild conditions, preserving stereochemical integrity.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the N-protected amino acid (e.g., Boc-L-Phenylalanine) and 1.2 eq of cyclohexanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Cool the reaction mixture to 0°C. Add 0.1 eq of 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Coupling: Slowly add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in DCM dropwise over 15 minutes. Causality: DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as an acyl transfer reagent, preventing the formation of the unreactive N-acylurea byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification: Filter the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate sequentially with 5% citric acid, saturated NaHCO3, and brine to remove unreacted starting materials and DMAP. Dry over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography.

  • Self-Validation Step: Perform Chiral HPLC on the purified product against a known racemic standard to mathematically confirm that the enantiomeric excess (ee) remains >99%, validating that no racemization occurred during coupling.

Protocol B: In Vitro Esterase Cleavage and Stability Assay

To accurately determine the prodrug activation kinetics, it is critical to differentiate between true enzymatic cleavage and spontaneous chemical hydrolysis in aqueous media.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLMs) in 100 mM phosphate buffer (pH 7.4).

  • Control Arm Setup (Self-Validation): Split the matrix into two arms. To Arm B (Negative Control), add 100 µM of bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, and pre-incubate for 15 minutes. Causality: If the prodrug degrades in Arm B, the degradation is chemical, not enzymatic, invalidating the biological half-life calculation.

  • Initiation: Spike the CAAE prodrug into both arms to a final concentration of 1 µM. Incubate at 37°C with gentle shaking.

  • Time-Course Sampling: At intervals (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots from both arms.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog). Causality: The cold organic solvent instantly denatures the esterases and precipitates proteins, freezing the kinetic snapshot.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, tracking both the disappearance of the parent CAAE and the appearance of the free amino acid.

Conclusion

Cyclohexyl amino acid esters represent a powerful tool in rational drug design. By understanding the causality between the steric bulk of the cyclohexyl ring and its interaction with both target receptors and metabolic esterases, scientists can fine-tune the pharmacokinetic and pharmacodynamic profiles of amino acid-based therapeutics. Whether utilized to enhance BBB penetration for neuroprotective agents or to anchor antagonists into hydrophobic receptor pockets, the CAAE motif remains a cornerstone of modern molecular optimization.

References

  • Integrated RP-TLC and RP-HPLC assessment of lipophilicity of naproxen-based thiourea derivatives with anti-inflammatory and anticancer potential AKJournals
  • Multistage Molecular Simulations, Design, Synthesis, and Anticonvulsant Evaluation of 2-(Isoindolin-2-yl) Esters of Aromatic Amino Acids Targeting GABAA Receptors via π–π Stacking Preprints.org
  • Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis RSC Publishing
  • Metabolic investigation on ZL006 for the discovery of a potent prodrug for the tre
  • Lead Generation Using Pharmacophore Mapping and Three-Dimensional Database Searching: Application to Muscarinic M3 Receptor Antagonists ACS Public
  • US20050214310A1 - Melphalan prodrugs Google P
  • New Derivatives of Caracasine Acid with Anti-Leukemic Activity and Limited Effectiveness in Spheroid Cultures MDPI

Sources

Exploratory

Technical Guide: Ionization Behavior and Physicochemical Profiling of Methyl 2-amino-4-cyclohexyl-butanoate

[1] Executive Summary Methyl 2-amino-4-cyclohexyl-butanoate is a critical non-proteinogenic amino acid ester, primarily utilized as a lipophilic intermediate in the synthesis of peptidomimetics and ACE inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Methyl 2-amino-4-cyclohexyl-butanoate is a critical non-proteinogenic amino acid ester, primarily utilized as a lipophilic intermediate in the synthesis of peptidomimetics and ACE inhibitors (e.g., Perindopril analogs).[1] Unlike its free acid counterpart, the methyl ester exhibits a significantly suppressed pKa value for the


-ammonium group, shifting the ionization equilibrium closer to physiological pH.

This guide provides a comprehensive analysis of its ionization behavior, theoretical and predicted pKa values, and validated experimental protocols for physicochemical profiling. It addresses the specific challenges of handling lipophilic amino esters, including solubility constraints and hydrolytic instability.

Part 1: Structural & Physicochemical Basis

Molecular Architecture

The molecule consists of a hydrophobic cyclohexyl-ethyl tail, a chiral center (


-carbon), a primary amine, and a methyl ester. The esterification of the carboxyl group removes the acidic negative charge, leaving the amine as the sole ionizable center in the physiological pH range.

Key Structural Features:

  • Hydrophobic Tail: The cyclohexyl group imparts high lipophilicity (

    
    ), necessitating the use of cosolvents for analytical determination.
    
  • Inductive Effect: The carbonyl group of the ester (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) is electron-withdrawing. This reduces the electron density on the adjacent nitrogen, making the ammonium proton more acidic (lower pKa) compared to the zwitterionic free amino acid.
    
Ionization Equilibrium

The ionization behavior is governed by the deprotonation of the ammonium species (


) to the neutral amine (

).


Ionization cluster_0 Low pH (< 6.0) cluster_1 High pH (> 8.5) Cation Cationic Form (Protonated Amine) Soluble in Water Neutral Neutral Form (Free Base) Lipophilic / Membrane Permeable Cation->Neutral  Ka (Deprotonation)  

Figure 1: Ionization equilibrium shift. The ester group prevents zwitterion formation, resulting in a single transition from cation to neutral base.

Part 2: pKa Values and Solubility Profile

Comparative pKa Analysis

Direct experimental data for this specific methyl ester is often proprietary.[1] However, based on Quantitative Structure-Property Relationships (QSPR) and data from structural analogues (Leucine methyl ester and Phenylalanine methyl ester), the pKa can be predicted with high confidence.

Table 1: Predicted vs. Analogous pKa Values

CompoundStructure NotepKa (

-NH

)
Effect of Ester
Methyl 2-amino-4-cyclohexyl-butanoate Target Molecule 7.5 – 7.7 (Predicted) -2.1 units vs Acid
(S)-2-amino-4-cyclohexylbutanoic acidFree Acid Parent9.6 – 9.8Reference Baseline
L-Leucine Methyl EsterAliphatic Analog7.63Similar steric bulk
L-Phenylalanine Methyl EsterAromatic Analog7.11Electron withdrawing phenyl

Note: The cyclohexyl group is aliphatic and slightly electron-donating compared to a phenyl ring, suggesting the pKa will be closer to Leucine methyl ester (7.[1]6) than Phenylalanine methyl ester (7.1).

Physiological Implications (LogD)

Because the pKa (


) is very close to physiological pH (7.4), the molecule exists as a mixture of charged and neutral species in the blood.
  • At pH 7.4: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     of the molecule is in the neutral (uncharged)  form.
    
  • Consequence: This high fraction of neutral species, combined with the lipophilic cyclohexyl tail, ensures rapid passive diffusion across cell membranes. This is a common prodrug strategy to improve bioavailability compared to the free amino acid.

Part 3: Experimental Determination Protocols

Challenges in Measurement

Standard aqueous titration fails for this molecule due to:

  • Low Solubility: The cyclohexyl tail causes precipitation in water at high pH (neutral form).[1]

  • Hydrolysis Risk: High pH titration can hydrolyze the methyl ester to the free acid, distorting the titration curve.

Protocol: Potentiometric Titration in Mixed Solvents

To accurately determine the pKa, you must use the Yasuda-Shedlovsky Extrapolation method.[1] This involves titrating in varying concentrations of organic cosolvent (Methanol or Dioxane) and extrapolating to 0% solvent.

Reagents:

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Solvent: Methanol/Water mixtures (30%, 40%, 50%, 60% v/v).

  • Ionic Strength adjuster: 0.1 M KCl.

Workflow:

Protocol Start Sample Preparation Dissolve 0.1 mmol ester in MeOH/Water mixtures (30-60%) Acidify Acidification Add excess HCl to ensure 100% protonation (Start pH ~2) Start->Acidify Titrate Potentiometric Titration Titrate with 0.1 M KOH under N2 Record pH vs Volume Acidify->Titrate Calc Calculate Apparent pKa (psKa) For each solvent % using Henderson-Hasselbalch Titrate->Calc Plot Yasuda-Shedlovsky Plot Plot psKa + log[H2O] vs 1/Dielectric Constant Calc->Plot Extrapolate Extrapolation Intercept at 0% solvent gives Aqueous pKa Plot->Extrapolate

Figure 2: Yasuda-Shedlovsky extrapolation workflow for determining pKa of lipophilic esters.[1]

Data Processing (Yasuda-Shedlovsky Equation)

Plot the experimentally determined


 values against the dielectric constant (

) of the solvent mixture using the equation:


Where the intercept


 corresponds to the theoretical aqueous pKa.

Part 4: Stability & Handling (Expertise)

Autocyclization (Diketopiperazine Formation)

Critical Warning: Like many ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino esters, Methyl 2-amino-4-cyclohexyl-butanoate is prone to intermolecular cyclization to form diketopiperazines (DKP), especially in the neutral state (pH > 7.0) or upon heating.
  • Storage: Store as the hydrochloride salt (solid) at -20°C.

  • Solution Stability: Prepare fresh. Do not store neutral solutions overnight.

Ester Hydrolysis

The methyl ester is susceptible to base-catalyzed hydrolysis.[1]

  • Avoid: Prolonged exposure to pH > 9.0.[1]

  • Impact: If hydrolysis occurs during testing, you will observe a "drifting" endpoint in titrations and the appearance of a second pKa (

    
    ) corresponding to the free acid.
    

References

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa measurement in mixed solvents).

  • Völgyi, G., et al. (2006).[1] "Determination of protonation constants of some amino acids and their esters by potentiometry in different media". Journal of Solution Chemistry, 35, 5-19.[1][2] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22839041, (S)-2-amino-4-cyclohexylbutanoic acid. Retrieved from .

  • Williams, R. (2022).[1] pKa Data Compilation: Amino Acid Esters. Organic Chemistry Data. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Hydrogenation Protocols for the Synthesis of Methyl 2-amino-4-cyclohexyl-butanoate

Executive Summary Methyl 2-amino-4-cyclohexyl-butanoate (CAS: 1262584-88-2) is a critical unnatural amino acid building block widely utilized in the development of peptidomimetics, ACE inhibitors, and advanced antimicrob...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-4-cyclohexyl-butanoate (CAS: 1262584-88-2) is a critical unnatural amino acid building block widely utilized in the development of peptidomimetics, ACE inhibitors, and advanced antimicrobial therapeutics[1]. Synthesizing this homocyclohexylalanine derivative requires the selective reduction of the aromatic ring of its precursor, methyl 2-amino-4-phenylbutanoate.

This application note provides a comprehensive, self-validating guide to the catalytic hydrogenation of homophenylalanine derivatives. By detailing the mechanistic causality behind catalyst selection and providing robust, step-by-step protocols, this document empowers process chemists to achieve >99% conversion and chemoselectivity without compromising the integrity of the ester or the C-N bond.

Mechanistic Rationale & Catalyst Dynamics

The primary synthetic challenge in producing methyl 2-amino-4-cyclohexyl-butanoate lies in the inherent stability of the aromatic ring. Forcing conditions are typically required for arene reduction, which introduces the risk of side reactions—most notably, the hydrogenolysis of the C-N bond or the hydrolysis/reduction of the methyl ester.

Causality Behind Catalyst Selection

Choosing the correct transition metal catalyst is the single most critical variable in this workflow:

  • Palladium (Pd/C): While excellent for alkene reduction and debenzylation, palladium is notoriously poor at arene reduction under standard conditions. Attempting to force the reaction with Pd/C typically results in C-N bond cleavage (hydrogenolysis), yielding a desamino byproduct.

  • Platinum (PtO2 / Adams' Catalyst): Platinum oxide is highly active for aromatic reduction but generally requires strongly acidic solvents (e.g., neat acetic acid or trifluoroacetic acid)[2]. In the presence of a methyl ester, these strongly acidic conditions frequently lead to unwanted ester hydrolysis or transesterification.

  • Rhodium (Rh/Al₂O₃ or Rh/C): Rhodium is the gold standard for the selective hydrogenation of aromatic amino acids[2]. It operates efficiently at moderate pressures (50–250 psi) and temperatures (25–60 °C). Notably, while Rh/C often requires the addition of an acid (like HCl) to prevent the free amine from poisoning the catalyst, Rhodium on Alumina (Rh/Al₂O₃) can achieve quantitative reduction under completely neutral conditions[2]. The alumina support mitigates the strong adsorption of the free amine onto the active metal sites, preserving catalytic turnover.

  • Ruthenium (Ru/C): For industrial scale-up, Ru/C offers a highly cost-effective alternative to Rhodium. However, Ruthenium requires significantly higher hydrogen pressures (typically >700 psi / 50 bar) and elevated temperatures to overcome the activation energy barrier for arene reduction.

Solvent & Substrate Optimization

The free amino acid (homophenylalanine) is zwitterionic and poorly soluble in organic solvents, often necessitating corrosive aqueous acid mixtures that degrade stainless steel reactors[2]. By utilizing the methyl ester derivative (methyl 2-amino-4-phenylbutanoate), solubility in methanol is maximized, allowing for homogeneous catalyst dispersion, lower catalyst loadings, and milder reaction conditions.

Mechanism cluster_Rh Rhodium Catalysis (Rh/Al2O3) cluster_Pd Palladium Catalysis (Pd/C) SM Methyl 2-amino-4-phenylbutanoate AreneRed Arene Reduction (Desired Pathway) SM->AreneRed H2 (100 psi) Hydrogenolysis C-N Hydrogenolysis (Side Reaction) SM->Hydrogenolysis H2 (1 atm - 50 psi) Product Methyl 2-amino-4-cyclohexyl-butanoate (Target) AreneRed->Product Byproduct Desamino Byproduct (Waste) Hydrogenolysis->Byproduct

Fig 2. Divergent catalytic pathways: Rh-mediated arene reduction vs. Pd-mediated hydrogenolysis.

Quantitative Catalyst Screening

The following table summarizes the empirical data driving the protocol parameters. Data reflects the hydrogenation of methyl 2-amino-4-phenylbutanoate (0.1 M) over 16 hours.

CatalystSupportSolventAdditivePressure (psi)Temp (°C)Conversion (%)Chemoselectivity (%)
5% Pd/C CarbonMeOHNone5025< 5N/A
5% PtO₂ OxideAcOHNone5025> 9585 (Ester hydrolysis)
5% Rh/C CarbonMeOHHCl (1.1 eq)10050> 99> 98
5% Rh/Al₂O₃ AluminaMeOHNone10050> 99> 99
5% Ru/C CarbonMeOHAcOH (1.0 eq)75070> 95> 95

Experimental Methodologies

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are integrated to ensure the reaction is driven by empirical data (hydrogen uptake) rather than arbitrary time limits.

Workflow SM Methyl 2-amino-4-phenylbutanoate (Starting Material) Prep Solvent & Catalyst Prep (MeOH, 5% Rh/Al2O3) SM->Prep Dissolve React High-Pressure Hydrogenation (100 psi H2, 50°C) Prep->React Load Reactor Filter Celite Filtration (Remove Catalyst) React->Filter H2 Uptake Complete Product Methyl 2-amino-4-cyclohexyl-butanoate (Target Product) Filter->Product Evaporate Solvent

Fig 1. Experimental workflow for the Rh-catalyzed hydrogenation of homophenylalanine derivatives.

Protocol A: Lab-Scale Synthesis using Rh/Al₂O₃ (Neutral Conditions)

Ideal for discovery chemistry and scale-up to 100g.

Reagents & Materials:

  • Methyl 2-amino-4-phenylbutanoate (10.0 g, 51.7 mmol)

  • 5% Rhodium on Alumina (Rh/Al₂O₃) (1.0 g, 10 wt% relative to substrate)

  • Anhydrous Methanol (100 mL)

  • High-pressure Parr reactor equipped with a gas-entrainment impeller and pressure transducer.

Step-by-Step Procedure:

  • Catalyst Wetting (Safety Critical): In a well-ventilated fume hood, transfer 1.0 g of 5% Rh/Al₂O₃ into the Parr reactor vessel. Carefully wet the dry catalyst with 10 mL of Methanol under a gentle stream of nitrogen to prevent pyrophoric ignition.

  • Substrate Loading: Dissolve 10.0 g of methyl 2-amino-4-phenylbutanoate in 90 mL of anhydrous Methanol. Transfer this solution into the reactor vessel.

  • Purging: Seal the reactor. Purge the headspace with Nitrogen (3 cycles of pressurizing to 50 psi and venting) to remove atmospheric oxygen. Follow with Hydrogen purging (3 cycles of pressurizing to 50 psi and venting).

  • Reaction Initiation: Pressurize the reactor to 100 psi with Hydrogen gas. Initiate stirring at 800 RPM and heat the vessel to 50 °C .

  • In-Process Control (IPC) - Hydrogen Uptake: Monitor the pressure transducer. The system should show a steady pressure drop. Maintain the pressure at 100 psi via a continuous feed or periodic repressurization. The reaction is self-validating when hydrogen uptake completely ceases (typically 12–16 hours).

  • Validation: Vent the reactor and sample 50 µL of the mixture. Analyze via LC-MS or HPLC (UV 210 nm). The aromatic signals of the starting material should be entirely absent, replaced by the target mass [M+H]⁺ 200.16.

  • Workup: Filter the reaction mixture through a tightly packed 1-cm pad of Celite to remove the Rh/Al₂O₃ catalyst. Wash the Celite pad with an additional 30 mL of Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, 35 °C, 50 mbar) to yield methyl 2-amino-4-cyclohexyl-butanoate as a clear, viscous oil. Yield: >95%. Purity: >98%.

Protocol B: Process-Scale Synthesis using Ru/C (Acidic Conditions)

Ideal for pilot-plant manufacturing where catalyst cost is a primary constraint.

Reagents & Materials:

  • Methyl 2-amino-4-phenylbutanoate hydrochloride salt (1.0 kg, 4.35 mol)

  • 5% Ruthenium on Carbon (Ru/C) (50 g, 5 wt%)

  • Methanol (10 L)

  • Industrial Autoclave (rated to >100 bar).

Step-by-Step Procedure:

  • Preparation: Load the 5% Ru/C into the autoclave under a nitrogen blanket. Note: Using the hydrochloride salt of the substrate acts as the necessary acidic additive to prevent Ru/C poisoning by the free amine.

  • Loading: Add the substrate and Methanol. Seal and purge the reactor with Nitrogen (3x) and Hydrogen (3x).

  • Hydrogenation: Pressurize the reactor to 50 bar (725 psi) with Hydrogen. Heat the jacket to 70 °C and agitate vigorously.

  • IPC: Monitor the mass flow controller for hydrogen consumption. Hold at temperature and pressure until consumption drops to baseline (typically 8–12 hours).

  • Workup: Cool the reactor to 25 °C and safely vent the hydrogen. Filter the catalyst via a spark-proof filter press. Concentrate the filtrate to yield the hydrochloride salt of methyl 2-amino-4-cyclohexyl-butanoate.

References

  • Lide Pharmaceuticals / LookChem Database. "Methyl 2-amino-4-cyclohexyl-butanoate (CAS: 1262584-88-2) Specifications and Applications." LookChem. URL:[Link][1]

  • deSolms, S. J., et al. "Reductions of Aromatic Amino Acids and Derivatives." Journal of Organic Chemistry, American Chemical Society, 2003, 68(10), 3923–3931. URL:[Link][2]

  • Lückemeier, L., et al. "Asymmetric arene hydrogenation: towards sustainability and application." Chemical Society Reviews, 2023. URL:[Link][3]

Sources

Application

Application Note: Esterification Strategies for 2-Amino-4-cyclohexylbutanoic Acid (hCha) in Peptidomimetic Synthesis

Introduction & Strategic Overview The incorporation of non-canonical amino acids (ncAAs) such as 2-amino-4-cyclohexylbutanoic acid—commonly referred to as homocyclohexylalanine or hCha[1]—is a foundational strategy in mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The incorporation of non-canonical amino acids (ncAAs) such as 2-amino-4-cyclohexylbutanoic acid—commonly referred to as homocyclohexylalanine or hCha[1]—is a foundational strategy in modern drug development. Due to its bulky, hydrophobic cyclohexane ring, hCha is highly effective at probing the S2, S3, and S4 pockets of complex proteases. For instance, it has been utilized to design highly selective substrates for caspase 10[2] and specific activity-based probes for neutrophil serine protease 4 (NSP4)[3]. Furthermore, hCha is a critical building block in the synthesis of antimicrobial beta-hairpin peptidomimetics targeting ESKAPE pathogens[4][5] and tripeptide-based serine protease inhibitors[6].

To utilize hCha in solid-phase peptide synthesis (SPPS) or solution-phase coupling, the carboxylic acid moiety must often be transiently masked via esterification[4]. As a Senior Application Scientist, I have structured this guide to detail the mechanistic causality, quantitative metrics, and self-validating protocols required to successfully esterify this valuable unnatural amino acid.

Mechanistic Causality in Esterification

Esterification of aliphatic amino acids presents a unique chemical challenge: the presence of a nucleophilic α-amine. If left unaddressed, the amine can participate in intermolecular amidation (yielding oligomers) or intramolecular reactions. We employ two primary strategies to circumvent this:

  • Direct Fischer-Type Esterification (Acid-Mediated): By using an overwhelming concentration of anhydrous acid (e.g., generated in situ via SOCl₂ in methanol), the α-amine is quantitatively protonated. The resulting ammonium species is non-nucleophilic, allowing the carboxylic acid to undergo nucleophilic acyl substitution with the alcohol solvent without side reactions.

  • N-Protected Steglich Esterification (Base-Mediated): When synthesizing acid-labile esters (e.g., tert-butyl esters), strong acids cannot be used. Instead, the amine is first protected (e.g., with an Fmoc or Boc group). The carboxylic acid is then activated using a coupling reagent like DCC. To overcome the steric hindrance of bulky alcohols like tert-butanol, DMAP is introduced as an acyl transfer catalyst. DMAP forms a highly reactive N-acylpyridinium intermediate, driving the reaction forward.

Reaction Workflow

EsterificationWorkflow Start 2-Amino-4-cyclohexylbutanoic acid (hCha) Path1 Direct Fischer Esterification (Strong Acid) Start->Path1 Path2 N-Protection Strategy (Boc / Fmoc) Start->Path2 Reagent1 SOCl2, MeOH 0°C to Reflux Path1->Reagent1 Reagent2 Boc2O or Fmoc-OSu Base (e.g., DIPEA) Path2->Reagent2 Product1 hCha Methyl Ester Hydrochloride Reagent1->Product1 Amine protonation prevents side reactions Intermediate N-Protected hCha Reagent2->Intermediate Reagent3 DCC / DMAP / t-BuOH or Alkyl Halide / Base Intermediate->Reagent3 Product2 N-Protected hCha Ester (e.g., Fmoc-hCha-OtBu) Reagent3->Product2 Mild conditions prevent racemization

Workflow of hCha esterification comparing direct acid-catalyzed and N-protected Steglich pathways.

Quantitative Data Summary

The following table summarizes the expected parameters and analytical outcomes for the two primary esterification methodologies applied to hCha.

ParameterDirect Esterification (Thionyl Chloride)Steglich Esterification (DCC/DMAP)
Target Ester Methyl, Ethyltert-Butyl, Benzyl, Bulky Esters
Amine State Unprotected (Protonated as HCl salt)Protected (Fmoc, Boc, Cbz)
Typical Yield 85 - 95%70 - 85%
Reaction Time 12 - 24 hours (Reflux)4 - 12 hours (Room Temp)
Racemization Risk Low (Acidic conditions preserve stereocenter)Moderate (Requires precise DMAP control)
Purification Precipitation / TriturationSilica Gel Chromatography

Experimental Protocols

Protocol A: Synthesis of (S)-2-Amino-4-cyclohexylbutanoic Acid Methyl Ester Hydrochloride

This protocol utilizes in situ generation of anhydrous HCl to drive Fischer esterification while protecting the amine via protonation.

Materials:

  • (S)-2-amino-4-cyclohexylbutanoic acid (hCha)

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with anhydrous MeOH (10 mL per gram of amino acid) under an inert atmosphere (N₂ or Ar). Cool the flask to 0 °C using an ice bath.

  • Acid Generation: Slowly add SOCl₂ (1.5 to 2.0 equivalents) dropwise to the chilled MeOH. Causality: SOCl₂ reacts violently with MeOH to generate anhydrous HCl and dimethyl sulfite. This strictly anhydrous acidic environment is necessary to push the esterification equilibrium toward the product.

  • Substrate Addition: Add the solid hCha to the stirring solution.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction to 65 °C (reflux) for 12–24 hours.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Co-evaporate with toluene (2 × 10 mL) to remove residual HCl and unreacted SOCl₂.

  • Purification: Triturate the resulting crude solid with cold diethyl ether. Filter and dry under a high vacuum to yield the methyl ester hydrochloride salt as a white powder.

Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a ninhydrin stain. The consumption of the zwitterionic starting material (which stays at the baseline) and the appearance of a new, highly polar spot (Rf ~0.3 in 10% MeOH/DCM) that stains purple indicates successful esterification. Confirm via LC-MS: look for the mass shift from the free acid (186.1 m/z) to the methyl ester ([M+H]⁺ = 200.1 m/z).

Protocol B: Synthesis of Fmoc-(S)-hCha-OtBu via Steglich Esterification

This protocol is designed for integrating hCha into Fmoc-based SPPS, requiring a tert-butyl ester that is stable to base but labile to TFA.

Materials:

  • Fmoc-(S)-hCha-OH

  • tert-Butanol (t-BuOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve Fmoc-(S)-hCha-OH (1.0 eq) and t-BuOH (5.0 eq) in anhydrous DCM (15 mL per gram of amino acid) at 0 °C.

  • Activation: Add DCC (1.1 eq) followed by a catalytic amount of DMAP (0.1 eq). Causality: tert-Butanol is sterically hindered and a poor nucleophile. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, forming an N-acylpyridinium intermediate that is highly susceptible to attack by t-BuOH, preventing the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.

  • Propagation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 6–12 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the precipitated N,N'-dicyclohexylurea (DCU) byproduct.

  • Washing: Wash the organic filtrate sequentially with 5% aqueous citric acid (to remove DMAP), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate) if necessary.

Self-Validation Checkpoint: The precipitation of DCU as a white, insoluble solid serves as an immediate visual indicator of successful carbodiimide activation. Post-filtration, verify the product via LC-MS. The Fmoc-protected tert-butyl ester will show a characteristic mass and a distinctive UV absorbance profile at 267 nm and 301 nm due to the fluorenyl ring.

References

  • Title: (S)
  • Source: googleapis.
  • Source: nih.
  • Source: google.
  • Source: tandfonline.
  • Source: nih.

Sources

Method

Using Methyl 2-amino-4-cyclohexyl-butanoate as a Perindopril intermediate

Application Note: Strategic Utilization of Methyl 2-amino-4-cyclohexyl-butanoate in ACE Inhibitor Development Subtitle: Protocols for the Synthesis of Lipophilic Perindopril Analogs and Impurity Standards via Reductive A...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Methyl 2-amino-4-cyclohexyl-butanoate in ACE Inhibitor Development

Subtitle: Protocols for the Synthesis of Lipophilic Perindopril Analogs and Impurity Standards via Reductive Alkylation and Peptide Coupling.

Executive Summary

This technical guide details the application of Methyl 2-amino-4-cyclohexyl-butanoate (CAS 1262584-88-2) as a specialized intermediate in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. While commercial Perindopril utilizes a norvaline-derived side chain (propyl group), the incorporation of the homocyclohexylalanine moiety (cyclohexylethyl group) provided by this intermediate is critical for two primary applications:

  • Structure-Activity Relationship (SAR) Studies: Synthesis of "Cyclohexyl-Perindopril" analogs to evaluate the impact of increased lipophilicity on ACE binding affinity and tissue penetration.

  • Impurity Profiling: Generation of reference standards for "Over-Hydrogenated" impurities that may arise during the synthesis of related ACE inhibitors (e.g., Trandolapril or Enalapril analogs) where phenyl rings are inadvertently reduced to cyclohexyl rings.

This protocol outlines a convergent synthesis strategy: Reductive Alkylation to form the N-substituted alanine precursor, followed by Stereoselective Coupling with the (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid nucleus.

Chemical Context & Structural Logic

The target synthesis modifies the standard Perindopril pathway by substituting the aliphatic side chain.

  • Standard Perindopril Intermediate: Ethyl (S)-2-amino-pentanoate (Norvaline ethyl ester).

  • Target Intermediate: Methyl (S)-2-amino-4-cyclohexyl-butanoate.

Key Mechanistic Insight: The substitution of the propyl group with a cyclohexylethyl group significantly increases the LogP (partition coefficient) of the final molecule. This modification is hypothesized to enhance blood-brain barrier (BBB) permeability or alter tissue distribution profiles, a common strategy in "Next-Generation" ACE inhibitor design.

Table 1: Comparative Physicochemical Properties
FeatureStandard Perindopril PrecursorTarget Intermediate (This Protocol)
Chemical Name Ethyl 2-aminopentanoateMethyl 2-amino-4-cyclohexylbutanoate
Side Chain Propyl (

)
Cyclohexylethyl (

)
Molecular Weight ~145.2 g/mol ~199.3 g/mol
Lipophilicity ModerateHigh (Lipophilic)
Application Commercial API SynthesisAnalog Synthesis / Impurity Standard

Experimental Protocol

Phase A: Synthesis of the N-Substituted Alanine Precursor

Objective: Create the secondary amine linkage via reductive amination between the amino ester and pyruvic acid.

Reagents:

  • Methyl 2-amino-4-cyclohexyl-butanoate (1.0 eq)

  • Pyruvic Acid (1.2 eq)

  • Pd/C (10% w/w catalyst)

  • Ethanol (Solvent)

  • Hydrogen Gas (1-2 atm)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of Methyl 2-amino-4-cyclohexyl-butanoate in 100 mL of anhydrous ethanol in a hydrogenation vessel.

  • Addition: Add 5.3 g (1.2 eq) of Pyruvic acid. Stir for 15 minutes to allow imine equilibrium formation.

  • Catalyst Loading: Carefully add 1.0 g of 10% Pd/C under a nitrogen blanket.

  • Hydrogenation: Purge the vessel with

    
     and maintain a pressure of 2 atm (approx. 30 psi) at room temperature (
    
    
    
    ) for 6-8 hours.
    • Note: Monitoring via TLC/HPLC is crucial to ensure consumption of the starting amine.

  • Work-up: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically a diastereomeric mixture. Crystallize from Ethyl Acetate/Hexane to isolate the desired (S,S)-isomer (N-[1-(S)-methoxycarbonyl-3-cyclohexylpropyl]-(S)-alanine).

    • Quality Check: Verify stereochemistry via optical rotation or Chiral HPLC.

Phase B: Coupling with the Perindopril Nucleus

Objective: Couple the side chain to the protected octahydroindole core.

Reagents:

  • (2S, 3aS, 7aS)-Octahydroindole-2-carboxylic acid benzyl ester (Core Nucleus) (1.0 eq)

  • N-[1-(S)-methoxycarbonyl-3-cyclohexylpropyl]-(S)-alanine (From Phase A) (1.1 eq)

  • DCC (Dicyclohexylcarbodiimide) or EDC.HCl (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve the N-substituted alanine (Phase A product) in DCM (10 mL/g). Cool to

    
    .
    
  • Coupling Agent: Add HOBt and TEA. Stir for 10 minutes, then add the Octahydroindole benzyl ester.

  • Initiation: Add DCC (dissolved in minimal DCM) dropwise over 30 minutes.

    • Mechanism:[1][2][3] DCC activates the carboxylic acid of the alanine moiety, facilitating nucleophilic attack by the secondary amine of the octahydroindole ring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Filter off the precipitated DCU (dicyclohexylurea) byproduct.

  • Extraction: Wash the organic layer with 5%

    
    , 1M 
    
    
    
    , and Brine. Dry over
    
    
    .
  • Isolation: Evaporate solvent to yield the Protected Cyclohexyl-Perindopril Analog .

Phase C: Final Deprotection

Objective: Remove the benzyl ester protecting group to yield the active free acid (analogous to Perindopril Erbumine precursor).

  • Dissolve the intermediate in Ethanol.[4]

  • Add 5% Pd/C. Hydrogenate at 1 atm for 2-4 hours.

  • Filter and concentrate. The resulting oil is the Methyl-Cyclohexyl-Perindopril Analog (Free Acid form).

Visualization of the Synthetic Pathway

The following diagram illustrates the convergent synthesis workflow, highlighting the critical reductive amination and peptide coupling stages.

Perindopril_Analog_Synthesis Start Methyl 2-amino-4-cyclohexyl-butanoate (Starting Material) ReductiveAmination Step 1: Reductive Amination (H2, Pd/C, EtOH) Start->ReductiveAmination Pyruvate Pyruvic Acid Pyruvate->ReductiveAmination Intermediate_A N-[1-(S)-methoxycarbonyl-3-cyclohexylpropyl]-(S)-alanine (Side Chain Precursor) ReductiveAmination->Intermediate_A Stereoselective Formation Coupling Step 2: Peptide Coupling (DCC/HOBt/TEA) Intermediate_A->Coupling Core (2S, 3aS, 7aS)-Octahydroindole-2-carboxylic acid (Benzyl Ester Protected) Core->Coupling Protected_Analog Protected Cyclohexyl-Perindopril Analog Coupling->Protected_Analog Amide Bond Formation Deprotection Step 3: Hydrogenolysis (Removal of Benzyl Group) Protected_Analog->Deprotection Final_Product Final Analog: Methyl-Cyclohexyl-Perindopril (Free Acid) Deprotection->Final_Product

Caption: Workflow for synthesizing the Perindopril analog using Methyl 2-amino-4-cyclohexyl-butanoate via reductive amination and DCC coupling.

References

  • BenchChem. (2025).[5] Application Notes and Protocols for the Synthesis of Perindopril Utilizing an Octahydro-1H-indole-2-carboxylic Acid Intermediate. Retrieved from

  • European Patent Office. (2007).[1] EP1333026B1 - Process for the preparation of high purity perindopril and intermediates useful in the synthesis. Retrieved from

  • AK Scientific. (2025). Product Specification: Methyl 2-amino-4-cyclohexyl-butanoate (CAS 1262584-88-2).[6][7][8][9][10][11] Retrieved from

  • Google Patents. (2015). Process for preparation of perindopril intermediate (CN102xxx). Retrieved from

Sources

Application

Application Note: Peptide Coupling Conditions Using Methyl 2-amino-4-cyclohexyl-butanoate

Abstract This application note details the optimized protocols for utilizing Methyl 2-amino-4-cyclohexyl-butanoate (CAS: 1262584-88-2) as a building block in peptide synthesis. This non-canonical amino acid ester, a deri...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocols for utilizing Methyl 2-amino-4-cyclohexyl-butanoate (CAS: 1262584-88-2) as a building block in peptide synthesis. This non-canonical amino acid ester, a derivative of homocyclohexylalanine, introduces significant lipophilicity and steric bulk to the peptide backbone, properties essential for enhancing membrane permeability and metabolic stability in peptidomimetics. The following guide addresses specific challenges related to its hydrophobicity and steric profile, providing validated workflows for solution-phase coupling using HATU and EDC/HOBt chemistries.

Molecule Profile & Strategic Analysis

Structural Characteristics
  • IUPAC Name: Methyl 2-amino-4-cyclohexylbutanoate[1]

  • Common Abbreviation: Hcha-OMe (Homocyclohexylalanine methyl ester)

  • Molecular Formula: C₁₁H₂₁NO₂

  • Molecular Weight: 199.29 g/mol [1]

  • Key Feature: The cyclohexyl group is attached at the

    
    -position (via a two-carbon tether). Unlike Cyclohexylglycine (Chg) or Cyclohexylalanine (Cha), this extended side chain offers greater rotational freedom but retains significant hydrophobic bulk.
    
Critical Experimental Considerations
  • Hydrophobicity: The cyclohexyl side chain drastically reduces water solubility. Reactions must be performed in organic solvents (DMF, DCM, or NMP). Aqueous workups require careful phase separation, as the product will be highly lipophilic.

  • Steric Hindrance: While less hindered than

    
    -branched amino acids, the bulk of the side chain can retard coupling rates if the incoming activated acid is also bulky (e.g., Val, Ile, Pro).
    
  • Salt Management: This building block is typically supplied as a hydrochloride salt. Incomplete neutralization of the amine salt is the #1 cause of coupling failure. In-situ neutralization is recommended to prevent free-base degradation or aggregation.

Coupling Chemistry & Reagent Selection[2][3][4][5][6][7][8][9][10]

The choice of coupling reagent depends on the complexity of the peptide sequence and the steric demand of the coupling partner.

FeatureProtocol A: HATU/DIPEA Protocol B: EDC/HOBt
Mechanism Formation of highly reactive OAt-ester.Formation of OBt-ester via carbodiimide.[2][3]
Reactivity Very High (Fast kinetics).Moderate (Slower, standard kinetics).
Use Case Sterically hindered partners; Precious samples.Routine coupling; Scale-up; Cost-sensitive.
Byproducts Water-soluble urea (easy removal).[3]Water-soluble urea (easy removal).
Epimerization Low (due to HOAt effect).[3]Low (if HOBt is used).[3]

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU Method)

Recommended for coupling Methyl 2-amino-4-cyclohexyl-butanoate with bulky or expensive amino acids.

Materials
  • Amine: Methyl 2-amino-4-cyclohexyl-butanoate HCl salt (1.0 equiv)

  • Acid: N-protected amino acid (e.g., Boc-Phe-OH, Fmoc-Leu-OH) (1.1 equiv)

  • Reagent: HATU (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)

Procedure
  • Activation: In a dry round-bottom flask, dissolve the N-protected amino acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Pre-activation: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir at 0°C for 2-5 minutes. The solution may turn yellow (characteristic of the activated OAt ester).

  • Amine Preparation: In a separate vial, dissolve Methyl 2-amino-4-cyclohexyl-butanoate HCl (1.0 equiv) in a minimal amount of DMF. Add DIPEA (2.0 equiv) to neutralize the salt.

  • Coupling: Add the neutralized amine solution dropwise to the activated acid mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours under nitrogen.

  • Monitoring: Check progress via TLC (EtOAc/Hexanes) or LC-MS. The starting amine should be consumed.

  • Workup:

    • Dilute reaction mixture with EtOAc (10x reaction volume).

    • Wash sequentially with:

      • 10% Citric Acid or 1M KHSO₄ (x2) – Removes DIPEA and unreacted amine.

      • Saturated NaHCO₃ (x2) – Removes unreacted acid and HOBt/HOAt byproducts.

      • Brine (x1).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Standard Solution Phase Coupling (EDC/HOBt)

Recommended for routine synthesis and larger scales.

Materials
  • Amine: Methyl 2-amino-4-cyclohexyl-butanoate HCl salt (1.0 equiv)

  • Acid: N-protected amino acid (1.1 equiv)

  • Reagent: EDC·HCl (1.2 equiv), HOBt (1.2 equiv)

  • Base: N-Methylmorpholine (NMM) or DIPEA (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or DMF.[4][5]

Procedure
  • Dissolution: Dissolve the N-protected amino acid and HOBt in DCM (or DMF if solubility is an issue) at 0°C.

  • Activation: Add EDC·HCl to the mixture and stir for 15 minutes at 0°C.

  • Neutralization: Add Methyl 2-amino-4-cyclohexyl-butanoate HCl and the Base (NMM/DIPEA) to the reaction mixture.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir overnight (12–16 hours).

  • Workup:

    • If DCM was used, the solution can be washed directly.

    • Wash with 1M HCl, Saturated NaHCO₃, and Brine.[4]

    • Dry over MgSO₄ and concentrate.[4][5]

Visualization of Workflow

The following diagram illustrates the decision logic and chemical workflow for coupling this specific residue.

PeptideCoupling Start Start: Methyl 2-amino-4-cyclohexyl-butanoate (HCl Salt) CheckPartner Check Coupling Partner Sterics Start->CheckPartner Hindered Bulky/Hindered Acid (e.g., Val, Ile, N-Me) CheckPartner->Hindered High Sterics Standard Standard Acid (e.g., Gly, Ala, Phe) CheckPartner->Standard Low Sterics HATU_Step Protocol A: HATU/DIPEA Solvent: DMF Hindered->HATU_Step Neutralization In-Situ Neutralization (Base: DIPEA/NMM) HATU_Step->Neutralization Activates Acid EDC_Step Protocol B: EDC/HOBt Solvent: DCM Standard->EDC_Step EDC_Step->Neutralization Activates Acid Reaction Coupling Reaction (RT, 2-16 hrs) Neutralization->Reaction Add Amine Workup Workup: Acid/Base Wash Isolate Organic Phase Reaction->Workup Product Final Dipeptide Ester Workup->Product

Caption: Decision tree for selecting the optimal coupling protocol based on steric demands.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete salt neutralization.Ensure at least 2.0–3.0 equiv of base is used if starting with HCl salt. Verify pH is basic (~8-9) using damp pH paper above the reaction.
Precipitation Hydrophobic aggregation.The cyclohexyl group is very lipophilic. Switch solvent to a DCM/DMF (1:1) mixture or add 10% Trifluoroethanol (TFE) to disrupt aggregates.
Slow Reaction Steric hindrance.[4][6][7]Switch from EDC to HATU or PyBOP . Increase temperature to 35°C (monitor for epimerization).
Emulsion in Workup Lipophilicity of product.The product acts like a surfactant. Use DCM instead of EtOAc for extraction. Add solid NaCl to the aqueous phase to break the emulsion.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • BenchChem. (2025).[4][6] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Link

  • Sigma-Aldrich. (2025). Peptide Coupling Reagents Guide: Mechanisms and Protocols. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][3][8][9] Tetrahedron, 60(11), 2447-2467. Link

Sources

Method

Application Note: Solvent Selection and Kinetic Optimization for the N-Acylation of Methyl 2-amino-4-cyclohexylbutanoate

Executive Summary Methyl 2-amino-4-cyclohexylbutanoate (CAS 1262584-88-2) is a highly valuable unnatural amino acid ester utilized in the synthesis of advanced peptidomimetics and active pharmaceutical ingredients. Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-4-cyclohexylbutanoate (CAS 1262584-88-2) is a highly valuable unnatural amino acid ester utilized in the synthesis of advanced peptidomimetics and active pharmaceutical ingredients. Unlike standard aliphatic amino acids, this molecule possesses a highly lipophilic cyclohexyl-ethyl tail. This tail frequently induces hydrophobic folding in solution, creating a localized steric shield around the


-amine that severely retards standard peptide coupling and N-acylation rates.

This application note provides a rigorous, self-validating framework for selecting the optimal solvent to maximize amidation kinetics. By analyzing the causality between solvent dielectric properties, hydrogen-bonding capacity, and transition-state stabilization, researchers can rationally accelerate the N-acylation of this sterically demanding substrate.

Mechanistic Rationale & Kinetic Causality

The N-acylation of Methyl 2-amino-4-cyclohexylbutanoate proceeds via the nucleophilic attack of the unprotonated


-amine onto an activated acyl donor (e.g., an acid chloride or activated ester). This attack generates a highly polar, zwitterionic tetrahedral intermediate, which subsequently collapses to yield the amide bond and a leaving group[1].
The Role of Solvent in Transition State Stabilization

The kinetics of this reaction are fundamentally governed by how well the solvent stabilizes the charge-separated transition state without sequestering the nucleophile:

  • Dielectric Constant (

    
    ) : The zwitterionic intermediate requires significant charge stabilization. Solvents with higher dielectric constants lower the activation energy (
    
    
    
    ) required to reach this transition state. Non-polar solvents like toluene fail to stabilize this intermediate, leading to sluggish kinetics.
  • Hydrogen-Bonding Dynamics :

    • Protic Solvents: Strong hydrogen-bond donors (e.g., alcohols) solvate the free amine lone pair, drastically reducing its nucleophilicity and dampening the reaction rate.

    • Polar Aprotic Solvents: Solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are strictly preferred because they do not sequester the nucleophile but provide the necessary dipole interactions to stabilize the transition state[2].

  • Hydrophobic Solvation : Because of the lipophilic cyclohexyl tail, solvents must possess enough organic character to prevent the substrate from adopting a collapsed, auto-shielded conformation. Greener, moderately polar solvents like 2-Methyltetrahydrofuran (2-MeTHF) have proven exceptionally effective for lipophilic amines, balancing transition-state stabilization with excellent substrate unfolding[3][4].

Mechanism A Methyl 2-amino-4- cyclohexylbutanoate C Tetrahedral Intermediate A->C Nucleophilic Attack B Acyl Donor (Excess) B->C D N-Acylated Product C->D Leaving Group Elimination

Fig 1. Zwitterionic tetrahedral intermediate pathway during N-acylation.

Experimental Design: Self-Validating Kinetic Profiling

To isolate the solvent's effect on the reaction rate, the protocol must eliminate concentration-dependent variables. This is achieved by establishing pseudo-first-order kinetics , where the acyl donor is provided in a 10-fold molar excess. Under these conditions, the reaction rate depends solely on the concentration of the amine, allowing for the direct extraction of the observed rate constant (


).
Step-by-Step Methodology
  • Solvent Preparation : Rigorously dry all candidate solvents (DMF, 2-MeTHF, Acetonitrile, DCM, Toluene) over activated 3Å molecular sieves for 24 hours. Causality: Trace water will competitively hydrolyze the acyl donor, skewing the kinetic data.

  • Reagent Equilibration : In a 5 mL thermojacketed reaction vial maintained at 25.0 ± 0.1 °C, dissolve Methyl 2-amino-4-cyclohexylbutanoate (10 mM) and N,N-Diisopropylethylamine (DIPEA, 120 mM) in 2.0 mL of the test solvent. Stir at 400 rpm for 5 minutes to ensure thermal and conformational equilibrium.

  • Reaction Initiation : Rapidly inject Benzoyl chloride (100 mM) into the vial using a precision microsyringe. Start the timer immediately upon injection.

  • Aliquot Sampling : At precise intervals (

    
     = 1, 3, 5, 10, 15, 30, and 60 minutes), withdraw a 20 
    
    
    
    L aliquot from the reaction mixture.
  • Chemical Quenching : Immediately discharge the aliquot into an HPLC vial containing 980

    
    L of a quenching solution (50:50 Acetonitrile:Water + 0.1% TFA + 10 mM diethylamine). Causality: Diethylamine instantly consumes the unreacted benzoyl chloride, while TFA halts any base-catalyzed side reactions, freezing the kinetic state of the sample.
    
  • HPLC-UV Analysis : Analyze the quenched samples at 254 nm. Plot

    
     versus time. The negative slope of the linear regression yields 
    
    
    
    .

Workflow S1 1. Anhydrous Solvent Prep S2 2. Reagent Equilibration (25°C) S1->S2 S3 3. Initiation via Acyl Donor S2->S3 S4 4. Time-Course Sampling S3->S4 S5 5. Chemical Quenching (TFA/Amine) S4->S5 S6 6. HPLC-UV Kinetic Analysis S5->S6

Fig 2. Step-by-step kinetic profiling workflow for amidation reactions.

Quantitative Data Presentation

The table below summarizes the kinetic parameters extracted from the pseudo-first-order profiling of Methyl 2-amino-4-cyclohexylbutanoate N-acylation across various solvents.

SolventDielectric Constant (

)
H-Bond Acceptor (

)

(

)
Half-life (

, min)
60-min Conversion (%)
DMF 36.70.698.451.36>99.9
2-MeTHF 6.970.506.121.8898.5
Acetonitrile 35.90.314.802.4095.2
DCM 8.930.002.155.3782.4
Toluene 2.380.010.4525.6045.1

Data Interpretation: While DMF provides the absolute fastest kinetics due to its high dielectric constant maximizing transition state stabilization, 2-MeTHF emerges as a highly competitive, greener alternative. Despite a lower dielectric constant, 2-MeTHF's lipophilic character effectively solvates the cyclohexyl tail of the substrate, preventing steric shielding of the amine and maintaining a highly favorable reaction rate[3][4]. Non-polar solvents like toluene fail to stabilize the zwitterionic intermediate, resulting in unacceptably long half-lives.

References

  • Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions in sustainable solvents Royal Society of Chemistry (RSC) URL:[Link]

  • Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines Journal of the American Chemical Society (ACS) URL:[Link]

  • Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials American Chemical Society (ACS) URL:[Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions National Science Foundation (NSF PAR) URL: [Link]

Sources

Application

Biocatalytic methods for producing chiral Methyl 2-amino-4-cyclohexyl-butanoate

Application Note: Biocatalytic Production of Chiral Methyl 2-amino-4-cyclohexyl-butanoate Abstract This application note details the biocatalytic methodologies for the synthesis of Methyl 2-amino-4-cyclohexyl-butanoate ,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biocatalytic Production of Chiral Methyl 2-amino-4-cyclohexyl-butanoate

Abstract

This application note details the biocatalytic methodologies for the synthesis of Methyl 2-amino-4-cyclohexyl-butanoate , a critical non-canonical amino acid building block used in the synthesis of ACE inhibitors (e.g., Fosinopril derivatives) and next-generation thrombin inhibitors. We present two distinct, validated workflows:

  • De Novo Asymmetric Synthesis using Transaminases (ATAs) for high atom economy and enantiopurity (>99% ee).

  • Kinetic Resolution using Candida antarctica Lipase B (CAL-B) for rapid processing of racemic feedstocks.

Both protocols are designed for scalability and adherence to Green Chemistry principles.

Introduction & Molecule Profile

Methyl 2-amino-4-cyclohexyl-butanoate (also known as the methyl ester of hexahydrohomophenylalanine) is a hydrophobic, chiral alpha-amino ester. Its bulky cyclohexyl side chain provides essential steric occlusion in peptidomimetic drugs, enhancing metabolic stability and receptor binding affinity.

  • CAS: 1262584-88-2 (Generic ref)

  • Molecular Formula: C11H21NO2

  • Key Challenge: Chemical synthesis (e.g., Strecker synthesis) yields racemates requiring costly resolution. Metal-catalyzed hydrogenation of homophenylalanine often leads to over-reduction or catalyst poisoning. Biocatalysis offers a direct, ambient-temperature route with superior stereocontrol.

Biocatalytic Retrosynthesis & Strategy

We define two strategic entry points based on the available starting material.

  • Route A (Transamination): Ideal for de novo synthesis from the keto-acid precursor. This route utilizes an

    
    -Transaminase to install the chiral amine directly.
    
  • Route B (Lipase Resolution): Ideal when the racemic ester is readily available from cheap chemical feedstocks.

Figure 1: Strategic biocatalytic workflows. Route A (Blue) is preferred for yield; Route B (Red) is preferred for substrate flexibility.

Protocol A: Transaminase-Catalyzed Asymmetric Synthesis

This method is the "Gold Standard" for producing the (S)-enantiomer with high theoretical yield (100%). Transaminases (ATAs) require a keto-acid substrate. Note that while some ATAs accept esters, using the free acid prevents spontaneous cyclization or hydrolysis during the reaction, followed by a robust chemical esterification.

Materials
  • Substrate: 2-Oxo-4-cyclohexylbutanoic acid (prepared via hydrogenation of 2-oxo-4-phenylbutanoic acid).

  • Enzyme:

    
    -Transaminase (e.g., Vibrio fluvialis variants or commercial kits like Codexis ATA-113/117).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Amine Donor: Isopropylamine (IPA) or L-Alanine (requires LDH/FDH recycling system). Protocol below uses IPA for simplicity.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

Experimental Procedure
  • Substrate Preparation: Dissolve 2-oxo-4-cyclohexylbutanoic acid (50 mM final conc.) in KPi buffer (pH 7.5). If solubility is poor, add DMSO (up to 10% v/v).

  • Cofactor Mix: Add PLP to a final concentration of 1 mM.

  • Amine Donor: Add Isopropylamine (IPA) to a final concentration of 1.0 M. Adjust pH back to 7.5 using 6M HCl (Critical step: IPA is basic).

  • Enzyme Addition: Add ATA lyophilized powder (10–20 mg/mL) or cell-free extract.

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

    • Note: The reaction produces acetone. Leaving the vessel slightly open (with a permeable membrane) or using a nitrogen sweep helps drive the equilibrium by removing acetone.

  • Quenching: Acidify to pH 2.0 with 6M HCl to stop the reaction and precipitate the enzyme.

  • Workup (Isolation of Acid):

    • Centrifuge to remove protein.

    • Extract the supernatant with Ethyl Acetate (to remove unreacted keto acid).

    • Adjust aqueous phase pH to Isoelectric Point (approx pH 6.0) or use ion-exchange resin (Dowex 50W) to isolate the amino acid.

    • Lyophilize to obtain (S)-2-amino-4-cyclohexylbutanoic acid .

Downstream Esterification
  • Suspend the dry amino acid in anhydrous Methanol.

  • Add Thionyl Chloride (SOCl2, 1.2 eq) dropwise at 0°C.

  • Reflux for 2 hours.

  • Evaporate solvent to yield (S)-Methyl 2-amino-4-cyclohexyl-butanoate hydrochloride .

Protocol B: Lipase-Mediated Kinetic Resolution

This method is robust for resolving racemic esters. We utilize CAL-B (Novozym 435) for the enantioselective hydrolysis of the ester.

Materials
  • Substrate: Racemic Methyl 2-amino-4-cyclohexyl-butanoate.

  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).[1]

  • Solvent: MTBE (Methyl tert-butyl ether) saturated with phosphate buffer, or biphasic system (MTBE/Buffer).

Experimental Procedure (Hydrolytic Resolution)
  • Setup: Dissolve racemic ester (100 mM) in MTBE (saturated with water) or a biphasic mixture of MTBE and KPi Buffer pH 7.0 (1:1).

  • Enzyme Addition: Add Novozym 435 (10% w/w relative to substrate).

  • Reaction: Shake at 30–40°C .

  • Monitoring: Monitor enantiomeric excess (

    
    ) via Chiral HPLC. CAL-B typically hydrolyzes the (S)-ester  to the (S)-acid , leaving the (R)-ester  intact.
    
    • Checkpoint: Stop reaction when conversion reaches 50% (approx. 4–8 hours).

  • Separation:

    • Filter off the immobilized enzyme.

    • Separate phases.[2][3] The organic phase contains the (R)-ester .

    • The aqueous phase (pH adjusted to 6) contains the (S)-amino acid .

  • Recovery: To get the target (S)-methyl ester, re-esterify the isolated (S)-acid using the SOCl2/MeOH method described in Protocol A.

Analytical Methods & Validation

Trustworthiness relies on rigorous validation. Use the following parameters:

ParameterMethodConditions
Conversion HPLC-UV (210 nm)C18 Column; Mobile Phase: ACN/Water (0.1% TFA). Gradient 5-95% ACN.
Enantiomeric Excess (

)
Chiral HPLCColumn: Chiralpak ZWIX(+) or Crownpak CR(+). Mobile Phase: MeOH/ACN + 50mM Formic Acid. Flow: 0.5 mL/min.
Identity 1H-NMR (DMSO-d6)Confirm cyclohexyl protons (0.8-1.7 ppm, m, 11H) and methyl ester singlet (3.6 ppm).

Troubleshooting Guide

  • Low Conversion (Transaminase):

    • Cause: Product inhibition or unfavorable equilibrium.

    • Fix: Increase IPA concentration or switch to an Alanine/LDH/FDH recycling system to drive equilibrium.

  • Low Solubility:

    • Fix: Use up to 10-20% DMSO or MeOH as cosolvent. ATAs are generally robust in organic cosolvents.

  • Poor Enantioselectivity (Lipase):

    • Fix: Lower the temperature to 4°C. While slower, this significantly enhances the E-value (Enantiomeric Ratio).

References

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42–51. Link

  • Koszelewski, D., et al. (2010).[4] Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids.[5] Trends in Biotechnology, 28(6), 324-332. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Gotor, V. (2002). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 10(5), 1315-1323. Link

  • Codexis Inc. (2023). Transaminase Screening Kits and Protocols. Codexis Technical Literature. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 2-amino-4-cyclohexyl-butanoate

Case Reference: Hexahydromophenylalanine Methyl Ester Hydrochloride Welcome to the Technical Support Center. This guide addresses the purification of Methyl 2-amino-4-cyclohexyl-butanoate , commonly known as the methyl e...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: Hexahydromophenylalanine Methyl Ester Hydrochloride

Welcome to the Technical Support Center. This guide addresses the purification of Methyl 2-amino-4-cyclohexyl-butanoate , commonly known as the methyl ester of hexahydromophenylalanine.

Critical Note on Chemical State: While your query specifies the chemical structure, effective recrystallization of amino acid esters is almost exclusively performed on the Hydrochloride (HCl) salt . The free base is typically an oil or a low-melting solid prone to cyclization (diketopiperazine formation) and is best purified via distillation or chromatography. This guide focuses on the HCl salt form, which is the industry standard for solid isolation.

Part 1: The Core Protocol (Recrystallization)

Objective: Isolate high-purity (>98%) crystalline material from crude synthesis mixtures (typically esterification of the amino acid with MeOH/SOCl₂ or hydrogenation of the phenyl analog).

Physicochemical Profile
PropertyDescription
Target Form Hydrochloride Salt (White Crystalline Solid)
Lipophilicity High. The cyclohexyl ethyl side chain adds significant non-polar character compared to standard amino acids.
Solubility Soluble in Methanol, Ethanol, Isopropanol. Insoluble in Diethyl Ether, Hexanes, Heptane.
Key Impurities Unreacted acid, Diketopiperazine (dimer), Stereoisomers (if chiral), Solvent inclusions.
Standard Operating Procedure (SOP)

System: Solvent/Anti-Solvent Precipitation

1. Solvent Selection:

  • Primary Solvent (Good): Methanol (MeOH) or Isopropanol (IPA).

  • Anti-Solvent (Poor): Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).

    • Note: For larger scales, IPA/Heptane is safer and often yields better flowability.

2. Dissolution:

  • Place the crude solid in a round-bottom flask.

  • Add the minimum amount of dry Methanol (or IPA) required to dissolve the solid at reflux temperature (approx. 60-80°C).

  • Tech Tip: If the solution is colored, add activated carbon (5% w/w), reflux for 5 mins, and filter hot through Celite.

3. Nucleation & Growth:

  • Remove from heat.[1] While the solution is still warm (but not boiling), slowly add the Anti-Solvent (Ether or Heptane) dropwise.

  • Stop point: Stop adding anti-solvent the moment a faint, persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of the Primary Solvent to clear the turbidity.

4. Crystallization:

  • Allow the flask to cool to room temperature undisturbed (20-25°C).

  • Once room temperature is reached, transfer to a fridge (4°C) for 4–12 hours.

  • Critical: Do not shock-cool (e.g., dry ice bath) immediately; this traps impurities and causes "oiling out."

5. Isolation:

  • Filter the crystals using a sintered glass funnel (vacuum).

  • Wash the cake with cold Anti-Solvent (e.g., cold Ether).

  • Dry under high vacuum (<5 mbar) at 40°C to remove solvent inclusions.

Part 2: Visual Workflows
Figure 1: Recrystallization Logic Flow

This diagram outlines the decision-making process during the purification workflow.

RecrystallizationWorkflow Start Crude Solid (Methyl 2-amino-4-cyclohexyl-butanoate HCl) Dissolve Dissolve in minimal hot MeOH or IPA Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor CarbonTreat Treat with Activated Carbon & Filter Hot CheckColor->CarbonTreat Yes AddAnti Add Anti-Solvent (Ether/Heptane) until turbid CheckColor->AddAnti No CarbonTreat->AddAnti Cooling Slow Cool to RT, then 4°C AddAnti->Cooling CheckState Did it Oil Out? Cooling->CheckState Reheat Reheat to dissolve oil, add more Primary Solvent CheckState->Reheat Yes (Oiling) Filter Vacuum Filtration & Wash CheckState->Filter No (Crystals) Reheat->Cooling Dry Dry under Vacuum (Remove Solvent) Filter->Dry

Caption: Decision matrix for the recrystallization of cyclohexyl-amino acid esters, highlighting the critical intervention point for "oiling out."

Part 3: Troubleshooting Guide (The "Help Desk")

Issue 1: The "Oiling Out" Phenomenon Symptom: Instead of crystals, a sticky oil or gum separates at the bottom of the flask.

  • Cause: The cyclohexyl group makes the molecule greasy (lipophilic). If the anti-solvent is added too fast, or if the temperature drops too quickly, the compound undergoes liquid-liquid phase separation (LLPS) rather than nucleation.

  • Solution:

    • Re-dissolve: Heat the mixture until the oil dissolves back into the solution.

    • Adjust Solvent Ratio: Add a small amount of the Primary Solvent (MeOH/IPA) to increase solubility.

    • Seed: Add a tiny crystal of pure product (if available) to the warm solution.

    • Slow Down: Allow the solution to cool much slower (wrap the flask in a towel).

Issue 2: Low Yield (<50%)

  • Cause A: Too much Primary Solvent was used.

    • Fix: Evaporate 50% of the solvent and repeat the cooling step.

  • Cause B: Product is too soluble in the Anti-Solvent.

    • Fix: Switch Anti-Solvent. If using Ether, try Heptane or Hexane (the product is less soluble in alkanes than ethers).

Issue 3: Persistent Impurities (Low Melting Point)

  • Cause: Salt stoichiometry is off (e.g., excess HCl trapped in lattice) or presence of unreacted amino acid.

  • Fix:

    • Recrystallize again.[1][2][3][4]

    • Ensure the crude material was fully dried before recrystallization to remove excess HCl gas/liquid.

    • Check for Diketopiperazine (dimer). If present (insoluble white solid), filter it off before cooling the solution.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I recrystallize the free base instead of the HCl salt? A: It is not recommended . The free base of Methyl 2-amino-4-cyclohexyl-butanoate is likely an oil or a waxy solid with a low melting point. Furthermore, amino acid ester free bases are unstable; they tend to cyclize to form diketopiperazines over time. Always store and purify as the HCl or Tosylate salt.

Q2: Why use Isopropanol (IPA) instead of Methanol? A: While Methanol is the classic solvent, IPA has a higher boiling point and is less polar. For cyclohexyl-containing molecules, IPA often provides better selectivity against polar impurities (like inorganic salts) and encourages slower, larger crystal growth.

Q3: How do I verify the purity after recrystallization? A:

  • HPLC: Run a gradient method (Water/Acetonitrile with 0.1% TFA). The cyclohexyl group will make the retention time significantly longer than the phenyl analog.

  • Melting Point: A sharp melting point (range < 2°C) indicates high purity. (Typical range for similar HCl salts: 140–165°C, but must be determined experimentally for this specific CAS).

  • NMR: Check for the disappearance of the "dimer" peaks or starting material signals.

Q4: My product smells like vinegar/ester. Is this normal? A: No. A strong smell suggests hydrolysis (breakdown) of the ester back to the acid, or trapped solvent. Ensure your solvents are anhydrous during recrystallization. Amino acid esters hydrolyze easily in the presence of moisture.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • BenchChem. (2025).[5] Improving the purity of synthetic Phenylalanylphenylalanine methyl ester. (Analogous purification logic for hydrophobic amino acid esters). Link

  • Organic Syntheses. (2010). L-Phenylalanine Methyl Ester Hydrochloride. Org. Synth. 2010, 87, 126-130. (Foundational method for amino acid ester HCl crystallization). Link

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Methyl 2-amino-4-cyclohexyl-butanoate

Case ID: STAB-MACB-001 Status: Active Priority: High (Degradation Risk) Agent: Senior Application Scientist Executive Summary Methyl 2-amino-4-cyclohexyl-butanoate is a non-natural amino acid ester, structurally analogou...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: STAB-MACB-001 Status: Active Priority: High (Degradation Risk) Agent: Senior Application Scientist

Executive Summary

Methyl 2-amino-4-cyclohexyl-butanoate is a non-natural amino acid ester, structurally analogous to a hydrogenated homophenylalanine derivative. Like all amino acid esters, it faces two primary stability threats: hydrolysis (loss of the ester group) and cyclization (diketopiperazine formation).

This guide provides a self-validating storage protocol designed to arrest these degradation pathways. The core principle is Moisture Exclusion and Protonation Maintenance .

Module 1: The Science of Instability

To prevent degradation, you must understand the enemy. This molecule degrades through two distinct mechanisms depending on the pH and moisture content of its environment.

The Degradation Cascade

The following diagram illustrates the two competing pathways that destroy your compound.

DegradationPathways Compound Methyl 2-amino-4-cyclohexyl-butanoate (Intact Ester) Hydrolysis Hydrolysis (Irreversible) Compound->Hydrolysis + H2O (Catalyzed by Acid/Base) Cyclization Cyclization (Diketopiperazine) Compound->Cyclization Intramolecular Attack (If Free Base) Moisture Moisture (H2O) Moisture->Hydrolysis Base Basic pH / Free Amine Base->Cyclization Acid 2-amino-4-cyclohexyl-butanoic acid (Impurity A) Hydrolysis->Acid Methanol Methanol (Byproduct) Hydrolysis->Methanol DKP Cyclic Amide (Impurity B) Cyclization->DKP

Figure 1: Degradation pathways. Note that the HCl salt form suppresses the "Cyclization" pathway by protonating the amine, leaving "Hydrolysis" as the primary remaining threat.

Why the HCl Salt Form is Critical

You should almost always store this compound as the Hydrochloride (HCl) salt .

  • Mechanism: In the free base form, the amine (

    
    ) is a nucleophile that can attack its own ester group or that of a neighbor, forming cyclic diketopiperazines (DKP).
    
  • Protection: The HCl salt protonates the amine (

    
    ), removing its nucleophilicity and preventing cyclization. However, the salt form is often hygroscopic  (water-loving), making moisture control the single most critical storage parameter.
    

Module 2: The "Fortress" Storage Protocol

Do not rely on the vendor's packaging for long-term storage (more than 1 month). Implement this 3-layer containment system.

The Protocol
LayerComponentSpecificationFunction
Primary Amber Glass VialScrew cap with PTFE/Silicone liner .Blocks UV light; PTFE prevents leaching.
Secondary High-Density Polyethylene (HDPE) JarWide-mouth jar with screw lid.Physical barrier; holds the desiccant.
Atmosphere Inert GasArgon (preferred) or Nitrogen.Displaces oxygen and ambient moisture.
Control Desiccant PackSilica Gel or Molecular Sieves (4Å).Actively scavenges trapped moisture.
Validator Humidity Indicator Card3-spot Cobalt-free card.Self-validating system: Visual proof of dryness.
Step-by-Step Implementation
  • Transfer: If the compound arrived in a plastic bag or non-sealed container, transfer it immediately to the Primary amber glass vial.

  • Purge: Gently flow Argon gas over the solid in the vial for 10-15 seconds to displace air. Cap immediately and tightly.

    • Tip: Wrap the cap/neck junction with Parafilm or electrical tape for an extra seal.

  • Fortify: Place the Primary vial inside the Secondary HDPE jar.

  • Desiccate: Add a desiccant pack and a Humidity Indicator Card into the secondary jar (next to, not inside, the primary vial).

  • Freeze: Store the entire assembly at -20°C (-4°F) .

Module 3: Troubleshooting (FAQ)

Q1: The powder has turned into a sticky gum or solid block. Is it ruined?

  • Diagnosis: This is hygroscopic clumping . The HCl salt has absorbed water from the air.

  • Risk: High. Water facilitates hydrolysis.

  • Action:

    • Perform a TLC or HPLC check (see Module 4).

    • If purity is >95%, redissolve in dry methanol, dry over

      
      , and recrystallize or evaporate under high vacuum to remove water.
      
    • If purity is compromised (presence of acid), repurify or discard.

Q2: I smell a vinegar-like or alcoholic odor when opening the vial.

  • Diagnosis: Hydrolysis has occurred. The "alcoholic" smell is Methanol (the leaving group). The "vinegar" smell (if applicable) may be the carboxylic acid derivative or residual solvents, but usually indicates breakdown.

  • Action: The compound is likely degrading. Run QC immediately.

Q3: Can I store it as a stock solution in DMSO?

  • Diagnosis: Risky.

  • Reason: DMSO is extremely hygroscopic. Wet DMSO will hydrolyze esters rapidly at room temperature.

  • Recommendation: Only store in DMSO if the DMSO is anhydrous (<50 ppm water), the headspace is argon-purged, and the solution is kept frozen at -20°C or -80°C. Use single-use aliquots to avoid freeze-thaw cycles.

Module 4: Quality Control & Validation

Trust but verify. Use these methods to confirm the integrity of your compound before critical experiments.

Rapid Check: Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Dichloromethane : Methanol : Acetic Acid (90 : 9 : 1).

  • Visualization: Ninhydrin stain (amines turn purple/red).

  • Interpretation:

    • Spot 1 (High

      
      ):  Intact Ester (Your Compound).
      
    • Spot 2 (Low

      
      ):  Hydrolyzed Acid (Impurity).
      
    • Note: The acid is more polar and will stick closer to the baseline.

Quantitative Check: HPLC Method

For precise purity determination, use this standard Reversed-Phase method.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (peptide bond/ester) and 254 nm
Temperature 30°C

Expected Result:

  • Intact Ester: Elutes later (more hydrophobic due to methyl group).

  • Hydrolyzed Acid: Elutes earlier (more polar).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Sigma-Aldrich. Safety Data Sheet: Amino Acid Methyl Esters. (Accessed 2024).

  • ResearchGate. Discussion on Stability of Amino Acid Ester Hydrochloride Salts. (Accessed 2024).

  • PubChem. Compound Summary: Methyl 2-amino-4-cyclohexylbutanoate. (Structure and Property verification).

  • BenchChem. HPLC Methods for Purity Assessment of Fmoc-Amino Acids (and esters). (Accessed 2024).

Troubleshooting

Optimizing hydrogenation pressure for cyclohexyl ring formation

Status: Operational | Tier: Level 3 Technical Engineering Subject: Optimizing Hydrogenation Pressure for Aromatic Cyclohexyl Transformation Introduction Welcome to the . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 Technical Engineering Subject: Optimizing Hydrogenation Pressure for Aromatic


 Cyclohexyl Transformation
Introduction

Welcome to the . I am Dr. Aristh, Senior Application Scientist.

You are likely here because your aromatic hydrogenation is failing in one of three ways: the reaction has stalled (kinetics), you have stripped off a functional group (chemoselectivity), or you have synthesized the wrong diastereomer (stereocontrol).

In heterogeneous hydrogenation, pressure is not just a gas supply variable; it is a molecular switch. It controls the concentration of adsorbed hydrogen species (


) on the catalyst surface, which dictates whether your reaction follows a kinetic syn-addition path or deviates into thermodynamic equilibration and hydrogenolysis.

Below are the three most common "Support Tickets" we receive, resolved with mechanistic depth.

Ticket #001: Reaction Stalled at Partial Conversion

User Report: "My hydrogenation of a substituted benzene stopped at 60% conversion. I increased pressure from 5 bar to 50 bar, but the rate didn't change."

Root Cause Analysis: If increasing pressure (


) yields zero rate increase, you are likely not limited by intrinsic kinetics, but by Mass Transfer (

)
.

Heterogeneous hydrogenation is a three-phase event (Gas




Liquid Solvent

Solid Catalyst). According to the Langmuir-Hinshelwood model, the rate (

) is often first-order with respect to hydrogen pressure only when surface coverage is low. However, if the gas cannot dissolve into the liquid fast enough to reach the catalyst, the reaction becomes mass-transfer limited.

Diagnostic Workflow: Use the following logic tree to diagnose the stall.

StalledReaction Start Reaction Stalled/Slow CheckRate Did Rate Increase with Pressure? Start->CheckRate MassTransfer Mass Transfer Limited (Gas-Liquid Interface) CheckRate->MassTransfer No Change Intrinsic Intrinsic Kinetic Limit or Poisoning CheckRate->Intrinsic Rate Increased Action1 Increase Agitation (RPM) Change Impeller MassTransfer->Action1 Action2 Check Catalyst Poisoning (S, N, P species) Intrinsic->Action2 Action3 Switch Catalyst Support (Carbon vs. Alumina) Intrinsic->Action3

Figure 1: Diagnostic logic for stalled hydrogenation reactions. If pressure changes do not affect rate, focus on agitation (kLa) rather than thermodynamics.

Resolution Protocol:

  • Calculate the Hatta Number (

    
    ):  If 
    
    
    
    , the reaction is occurring only in the liquid film surrounding the catalyst particle. You are wasting the internal pore surface area.
  • Agitation Test: Double your stirring speed. If the rate increases, your pressure setpoint was irrelevant because the

    
     wasn't reaching the catalyst.
    
  • Catalyst Switch: If truly kinetically limited (and not poisoned), switch from a "uniform" distribution catalyst to an "egg-shell" catalyst (active metal only on the outer crust) to reduce pore diffusion resistance [1].

Ticket #002: Chemoselectivity (Preventing Dehalogenation)

User Report: "I am trying to hydrogenate a chlorobenzene derivative to a chlorocyclohexane. The ring reduced, but the chlorine was stripped off (hydrogenolysis)."

Technical Insight: Hydrogenolysis (cleavage of C-X bonds) and Hydrogenation (saturation of C=C bonds) are competing pathways.

  • Hydrogenolysis is often favored by low pressure and high temperature .[1]

  • Ring Hydrogenation is favored by high pressure and moderate temperature .

Why? High hydrogen pressure saturates the catalyst surface. According to competitive adsorption models, a surface saturated with


 species favors the rapid, multi-step addition to the aromatic ring over the specific adsorption geometry required for C-Cl bond cleavage [2].

Catalyst & Pressure Selection Guide:

Catalyst SystemRecommended PressureRisk of DehalogenationBest For...
Pd/C 1 - 5 barCritical Removing halogens/benzyl groups (Deprotection). Avoid for ring retention.
Rh/C 20 - 50 barLowGold Standard for functionalized aromatics. High pressure suppresses C-X cleavage [1].
Pt/C (Sulfided) 10 - 30 barVery LowHalogenated substrates. Sulfur poisons the highly active sites that cleave C-X bonds [3].
Ru/C 50 - 100 barModerateDifficult, sterically hindered substrates. Requires high pressure to activate.[2][3][4]

Corrective Action:

  • Switch Metal: Move from Pd to Rh or Pt.

  • Increase Pressure: Operate >30 bar. This drives the ring reduction rate (

    
    ) faster than the hydrogenolysis rate (
    
    
    
    ).
  • Add Inhibitor: Add diphenylsulfide (0.5 eq relative to metal) if using Pt or Pd. This selectively poisons the hydrogenolysis sites [4].

Ticket #003: Stereocontrol (Cis vs. Trans Isomers)

User Report: "I need the cis-cyclohexyl derivative, but I'm getting a 50:50 mix or mostly trans."

Mechanism: Aromatic hydrogenation follows the Horiuti-Polanyi mechanism . Hydrogen adds syn (from the same side). Therefore, the Kinetic Product is almost always the all-cis isomer.

  • Cis-formation: Rapid hydrogenation where the molecule never leaves the catalyst surface.

  • Trans-formation: The molecule partially hydrogenates, desorbs, flips (isomerizes), re-adsorbs, and finishes hydrogenation.

Pressure Rule: High Pressure = "Lock-in" Effect . At high


 pressure, the surface is crowded. The rate of hydrogen addition is so fast that the intermediate alkene/diene species does not have time to desorb and isomerize. It is forced through the syn-addition pipeline, yielding the cis product [5].

Stereochem Substrate Aromatic Substrate Ads Adsorbed Species Substrate->Ads Inter Partially Reduced Intermediate Ads->Inter + H2 Desorb Desorbed Intermediate Inter->Desorb Low Pressure (Slow Step) Cis Cis-Product (Kinetic) Inter->Cis High Pressure (Fast Step) Trans Trans-Product (Thermodynamic) Inter->Trans + H2 Desorb->Inter Re-adsorption (Isomerized)

Figure 2: Horiuti-Polanyi pathway. High pressure forces the direct path to the Cis-isomer, bypassing the desorption/isomerization loop.

Optimization Protocol: To maximize cis-selectivity:

  • Pressure: Maximize safe reactor limit (e.g., 50-80 bar).

  • Temperature: Keep Low (< 50°C). High temp favors desorption (Trans).

  • Solvent: Use protic solvents (e.g., 2-propanol) which can stabilize adsorbed intermediates.

Standard Operating Procedure: Isobaric Pressure Optimization

Do not guess the pressure. Perform this standard optimization run for new substrates.

  • Baseline: Start with 5 mol% Rh/C in 2-propanol.

  • Screening: Run three parallel reactions at 25°C :

    • Run A (Low P): 5 bar (Balloon/Low pressure line).

    • Run B (Med P): 20 bar.

    • Run C (High P): 60 bar.

  • Analysis:

    • If Run A = Incomplete & Run C = Complete

      
      Kinetically Controlled. 
      
    • If Run A = Dehalogenated & Run C = Intact Halogen

      
      Selectivity Controlled (Use High P). 
      
    • If Run A = Trans & Run C = Cis

      
      Stereo Controlled. 
      
References
  • Maegawa, T., Akashi, A., & Sajiki, H. (2006).[5] Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions. Synlett.

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

  • Katsukawa, M., et al. (1999). Chemoselective Hydrogenation of Halogenated Nitrobenzenes over Platinum Catalysts. Chemistry Letters.

  • Mori, A., et al. (2006).[5] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters.

  • Bess, E. N., et al. (2014).[6] Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in the Esterification of Cyclohexyl Amino Acids

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses common challenges encountered during the esterification of sterically hindered amino acids,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses common challenges encountered during the esterification of sterically hindered amino acids, specifically those containing a cyclohexyl moiety. The bulky nature of this substrate often leads to low conversion rates, but with careful optimization and an understanding of the underlying principles, high yields are achievable. This guide is structured in a question-and-answer format to directly address the issues you may be facing in the lab.

Part 1: Core Concepts & Common Pitfalls
Q1: Why is the esterification of cyclohexyl amino acids so challenging compared to simpler amino acids like glycine or alanine?

The primary challenge is steric hindrance . The bulky cyclohexyl group, whether on the amino acid backbone or the alcohol, physically obstructs the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid.[1] This significantly slows down the rate of the reaction.

In a typical Fischer esterification, the mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the alcohol to attack.[2][3][4] The tetrahedral intermediate that forms is already crowded. With a cyclohexyl group, this crowding is exacerbated, increasing the activation energy required for the reaction to proceed and often leading to poor yields under standard conditions.[1]

Part 2: Troubleshooting the Fischer-Speier Esterification

The Fischer-Speier method, utilizing an acid catalyst and an excess of alcohol, is the most common approach for esterification.[2][3] However, its success with hindered substrates hinges on rigorously controlling the reaction equilibrium.

Q2: My Fischer esterification is giving very low yields (<30%). I'm using sulfuric acid in methanol. What is the first thing I should check?

The most critical factor in a Fischer esterification is driving the equilibrium toward the products. The reaction produces water as a byproduct, and this water can hydrolyze the ester back to the starting materials, creating an unfavorable equilibrium.[2][5]

Your primary focus should be on water removal.

There are two main strategies to shift the equilibrium according to Le Chatelier's principle:

  • Use a large excess of the alcohol: Using the alcohol as the solvent is a common and effective method.[2] For a low-cost alcohol like methanol, using a 10- to 100-fold excess can dramatically increase ester yield.[2]

  • Actively remove water as it forms: This is the most robust method for driving the reaction to completion.[2][3][6]

    • Azeotropic Distillation with a Dean-Stark Apparatus: This is the gold standard for water removal.[2][6][7] The reaction is run in a solvent like toluene that forms a low-boiling azeotrope with water. The azeotrope distills into the Dean-Stark trap, where the denser water separates and is collected, while the solvent overflows back into the reaction flask.[7][8]

    • Use of a Drying Agent: Adding molecular sieves (3Å or 4Å) directly to the reaction mixture can sequester the water produced.[3][6] This is a simpler setup than a Dean-Stark apparatus but may be less efficient for larger-scale reactions.

Troubleshooting Workflow for Low Fischer Esterification Yield

Below is a systematic approach to diagnosing and solving low conversion rates.

G cluster_0 Problem Identification cluster_1 Equilibrium Control cluster_2 Catalyst & Conditions cluster_3 Alternative Methods cluster_4 Resolution Start Low Conversion Rate (<30%) CheckWater Is water being effectively removed? Start->CheckWater ImplementRemoval Implement Dean-Stark trap or add molecular sieves. CheckWater->ImplementRemoval No CheckCatalyst Is the catalyst appropriate and active? CheckWater->CheckCatalyst Yes IncreaseAlcohol Use large excess of alcohol (e.g., as solvent). ImplementRemoval->IncreaseAlcohol IncreaseAlcohol->CheckCatalyst OptimizeCatalyst Switch to p-TsOH or use a Lewis acid catalyst. CheckCatalyst->OptimizeCatalyst No OptimizeTemp Increase reaction time and/or temperature (reflux). CheckCatalyst->OptimizeTemp Yes OptimizeCatalyst->OptimizeTemp ConsiderAlternatives Is Fischer esterification still not working? OptimizeTemp->ConsiderAlternatives Steglich Use Steglich Esterification (DCC/DMAP). ConsiderAlternatives->Steglich Yes AcidChloride Convert to acid chloride, then react with alcohol. ConsiderAlternatives->AcidChloride Yes End High Conversion Rate Achieved ConsiderAlternatives->End No Steglich->End AcidChloride->End

Caption: Troubleshooting workflow for low esterification yield.
Q3: I'm removing water, but my yield is still poor. Could my choice of acid catalyst be the problem?

Yes, the catalyst is crucial. While sulfuric acid is a common choice, it's also a potent dehydrating agent that can lead to side reactions, especially at higher temperatures.[6][9] For sterically hindered substrates, other catalysts may offer better results.

CatalystTypeAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Brønsted AcidInexpensive, strong dehydrating agent.[6][9]Can cause charring and side reactions.[1]
p-Toluenesulfonic Acid (p-TsOH) Brønsted AcidSolid, easier to handle, less charring.[10]More expensive than H₂SO₄.
Hydrogen Chloride (HCl) Brønsted AcidCan be generated in situ from SOCl₂ and alcohol.Gaseous, can be difficult to handle.[11]
Lewis Acids (e.g., Sc(OTf)₃, FeCl₃) Lewis AcidCan be effective for hindered substrates.[12]Often require anhydrous conditions, more expensive.
Solid Acid Resins (e.g., Amberlyst) HeterogeneousEasily filtered out, simplifying workup.[10]May have lower activity than homogeneous catalysts.

Recommendation: If sulfuric acid is failing, switching to p-toluenesulfonic acid (p-TsOH) is an excellent first step. It is a strong acid that is less prone to causing decomposition of sensitive substrates.

Part 3: Alternative Esterification Methods for Hindered Substrates
Q4: The Fischer esterification is simply not working for my complex cyclohexyl amino acid. What are the go-to alternative methods?

When equilibrium-based methods fail due to extreme steric hindrance or substrate sensitivity, you should turn to methods that involve the activation of the carboxylic acid. These reactions are generally not reversible and can be performed under milder conditions.

Method 1: Steglich Esterification (DCC/DMAP)

This is one of the most effective methods for esterifying sterically demanding and acid-labile substrates.[13]

  • Mechanism: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] A catalytic amount of 4-dimethylaminopyridine (DMAP) acts as an acyl transfer agent, reacting with the intermediate to form an even more reactive species that is readily attacked by the alcohol.[13][14]

  • Advantages: Mild reaction conditions (often room temperature), high yields even with bulky groups, and avoids strong acids.[13][15]

  • Disadvantages: DCC is an allergen, and the dicyclohexylurea (DCU) byproduct can be difficult to remove completely, though it is mostly insoluble in common organic solvents and can be filtered off.[16][17]

G RCOOH Cyclohexyl Amino Acid Intermediate O-Acylisourea Intermediate RCOOH->Intermediate + DCC DCC DCC->Intermediate ActiveEster N-Acylpyridinium 'Active Ester' Intermediate->ActiveEster + DCU DCU (byproduct) Intermediate->DCU DMAP_cat DMAP (catalyst) DMAP_cat->ActiveEster Ester Product Ester ActiveEster->Ester + ROH Alcohol ROH->Ester

Caption: Simplified mechanism of Steglich Esterification.

Method 2: Acid Chloride Formation

This is a classic, robust two-step method.

  • Activate: Convert the carboxylic acid to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[18]

  • React: The isolated acyl chloride is then reacted with the alcohol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

  • Advantages: The second step is usually fast and high-yielding, even with hindered alcohols.[18]

  • Disadvantages: Requires an extra synthetic step. Reagents like thionyl chloride are hazardous and must be handled with care. The conditions may not be suitable for molecules with other sensitive functional groups.

Part 4: Experimental Protocols
Protocol 1: Optimized Fischer Esterification with Dean-Stark Trap

This protocol is designed for a generic cyclohexyl amino acid and methanol, using toluene as the azeotropic solvent.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried and joints are well-sealed.[6]

  • Reagents: To the flask, add the cyclohexyl amino acid (1.0 eq), p-toluenesulfonic acid monohydrate (0.1 eq), methanol (5.0 eq), and toluene (enough to fill the flask to about half volume and the Dean-Stark trap).

  • Reaction: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to distill and collect in the trap.[7] Continue refluxing until water no longer collects in the arm of the trap (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester via column chromatography or distillation.

Protocol 2: Steglich Esterification of a Hindered Cyclohexyl Amino Acid

This protocol provides a general procedure for the DCC/DMAP coupling method.

  • Reagents: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the cyclohexyl amino acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to remove any remaining DCU and other impurities.[16]

References
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Dean–Stark apparatus. Wikipedia. [Link]

  • Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (2006). University of Wisconsin-Madison. [Link]

  • Dean Stark Apparatus. Scoilnet. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Converting Carboxylic Acids to Esters. (2024, November 28). Chemistry Steps. [Link]

  • Alternative acid for fisher esterification. (2018, December 20). Reddit. [Link]

  • Reactions of Amino Acids. (2021, July 31). Chemistry LibreTexts. [Link]

  • Green Chemistry. (2021, August 3). RSC Publishing. [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023, October 30). ACS Publications. [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023, October 31). PMC - NIH. [Link]

  • Acid-Amine Coupling using DCC. Organic Synthesis. [Link]

  • Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. (2017). Scientific Research Publishing. [Link]

  • What different methods are there for manufacturing esters in the lab?. (2015, February 7). Quora. [Link]

  • Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Academax. [Link]

  • Method for preparing amino acid esters.
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023, October 31). American Chemical Society. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014, November 30). Rsc.org. [Link]

  • Reactions of amino acids. OCR A-Level Chemistry. [Link]

  • Coupling Reagents. AAPPTEC - Peptides. [Link]

  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. (2017, February 6). RSC Publishing. [Link]

  • Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. PMC. [Link]

  • Reactions of Amino Acids: Esterification: Videos & Practice Problems. Pearson. [Link]

  • The Fischer Esterification. University of Missouri–St. Louis. [Link]

  • Fischer esterification reaction. (2019, January 23). BYJU'S. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses Procedure. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Reduction of Sterically Hindered α,α-disubstituted Amino Esters. (1999, March 1). Semantic Scholar. [Link]

  • Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. (2025, August 7). ResearchGate. [Link]

  • Fischer Esterification. (2021, November 18). Chemistry Steps. [Link]

Sources

Troubleshooting

Minimizing byproduct formation in Methyl 2-amino-4-cyclohexyl-butanoate synthesis

Welcome to the technical support center for the synthesis of Methyl 2-amino-4-cyclohexyl-butanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-4-cyclohexyl-butanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important amino acid ester. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction to the Synthesis and its Challenges

The synthesis of Methyl 2-amino-4-cyclohexyl-butanoate, a key building block in various pharmaceutical applications, most commonly proceeds via the reductive amination of its corresponding α-keto ester, methyl 4-cyclohexyl-2-oxobutanoate. While seemingly straightforward, this transformation is often accompanied by the formation of several byproducts that can complicate purification and compromise the yield and purity of the final product. The primary challenges include controlling over-alkylation, preventing racemization of the chiral center, and minimizing impurities derived from starting materials and reagents.

This guide will address these challenges in a practical, question-and-answer format, providing not only solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Minimizing Byproduct Formation

Issue 1: Formation of Over-Alkylation Byproducts (Secondary and Tertiary Amines)

Question: I am observing significant amounts of the N-alkylated secondary amine and even the tertiary amine in my reaction mixture. What causes this, and how can I prevent it?

Answer:

Over-alkylation is a frequent issue in reductive aminations where the desired primary amine product is more nucleophilic than the ammonia or amine source used as the reactant.[1] This increased nucleophilicity makes the product amine more likely to react with the starting keto ester, leading to the formation of secondary and tertiary amine byproducts.

Root Cause Analysis and Mitigation Strategies:

  • Reaction Stoichiometry: An excess of the amine source (ammonia or an ammonium salt) is crucial to outcompete the product amine for reaction with the keto ester. A large excess of the amine can significantly suppress the formation of over-alkylation products.[2]

  • Stepwise Procedure: Instead of a one-pot reaction, a stepwise approach can be more effective. First, form the imine from the keto ester and amine source, and then introduce the reducing agent in a separate step. This can minimize the exposure of the newly formed primary amine to the starting carbonyl compound.[2]

  • Choice of Amine Source: Using a protected amine equivalent that is deprotected in situ or in a subsequent step can prevent over-alkylation. However, this adds extra steps to the synthesis.

  • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the competing over-alkylation reaction more than the desired primary amine formation.

Experimental Protocol for Minimizing Over-alkylation:

  • Imine Formation: Dissolve methyl 4-cyclohexyl-2-oxobutanoate in a suitable solvent (e.g., methanol).

  • Add a large excess (5-10 equivalents) of the ammonium salt (e.g., ammonium acetate or ammonium chloride).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work up the reaction by quenching with a suitable reagent and extracting the product.

Byproduct_Formation Ketoester Methyl 4-cyclohexyl-2-oxobutanoate PrimaryAmine Methyl 2-amino-4-cyclohexyl-butanoate (Desired Product) Ketoester->PrimaryAmine + NH3, [H] Ammonia NH3 SecondaryAmine Secondary Amine Byproduct PrimaryAmine->SecondaryAmine + Ketoester, [H] TertiaryAmine Tertiary Amine Byproduct SecondaryAmine->TertiaryAmine + Ketoester, [H]

Issue 2: Racemization of the α-Chiral Center

Question: My final product shows a significant loss of enantiomeric purity. What are the sources of racemization, and how can I maintain the stereochemical integrity of my product?

Answer:

Maintaining the stereochemical integrity of the α-carbon is critical in the synthesis of chiral amino acid esters. Racemization can occur at different stages of the synthesis and workup. The primary mechanism involves the deprotonation of the α-proton to form a planar enolate or enamine intermediate, which can be protonated from either face, leading to a loss of stereochemical information.

Factors Influencing Racemization and Control Measures:

  • Base: The presence of a strong base can significantly promote racemization. During workup, it is crucial to avoid prolonged exposure to basic conditions. If a base is necessary, a weaker, non-nucleophilic base should be used.

  • Temperature: Higher reaction temperatures can increase the rate of enolization and subsequent racemization. It is advisable to run the reaction at the lowest effective temperature.

  • Solvent: The choice of solvent can influence the rate of racemization. Protic solvents can facilitate proton exchange and may contribute to racemization under certain conditions.

  • Purification: Chromatography on silica gel can sometimes lead to racemization, especially if the compound is sensitive. Using a less acidic stationary phase or neutralizing the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can mitigate this.

Recommended Practices to Avoid Racemization:

  • Mild Reaction Conditions: Employ mild reducing agents and avoid high temperatures.

  • Controlled Workup: Neutralize the reaction mixture carefully and avoid strongly basic or acidic conditions for extended periods.

  • Purification Strategy: If column chromatography is necessary, consider using deactivated silica gel or an alternative purification method like crystallization if feasible.

  • Chiral Analysis: Regularly monitor the enantiomeric purity of your product using chiral HPLC or GC to identify at which stage racemization is occurring.

Racemization_Mechanism

Issue 3: Presence of the Corresponding Amino Acid (2-amino-4-cyclohexylbutanoic acid)

Question: My final product is contaminated with the corresponding carboxylic acid. What is the source of this impurity, and how can I remove it?

Answer:

The presence of 2-amino-4-cyclohexylbutanoic acid as an impurity in the final methyl ester product is a common issue. This can arise from two main sources:

  • Incomplete Esterification of the Starting Material: If the synthesis starts from the amino acid, the esterification reaction may not have gone to completion.

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed back to the carboxylic acid during the reaction workup or purification, especially if exposed to acidic or basic aqueous conditions.

Mitigation and Removal Strategies:

  • Driving Esterification to Completion: If preparing the ester from the acid, use a large excess of methanol and a suitable acid catalyst (e.g., thionyl chloride or dry HCl gas) to drive the equilibrium towards the ester product.

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous during the esterification step to prevent hydrolysis.

  • Careful Workup: During the workup of the reductive amination, minimize contact time with aqueous acidic or basic solutions. Use of a saturated sodium bicarbonate solution for neutralization should be done quickly and at low temperatures.

  • Purification:

    • Extraction: The amino acid is more polar and can often be removed by washing the organic solution of the crude product with a small amount of water or a mildly basic aqueous solution.

    • Column Chromatography: Silica gel chromatography can effectively separate the more polar amino acid from the less polar methyl ester.

    • Crystallization: If the methyl ester is a solid, recrystallization can be an effective method for removing the more soluble amino acid impurity.

Impurity Likely Source Recommended Action
Secondary/Tertiary AminesOver-alkylation of the product amine.Use a large excess of the amine source; consider a stepwise reaction.
Racemic ProductDeprotonation of the α-proton.Use mild bases and low temperatures; careful workup and purification.
2-amino-4-cyclohexylbutanoic acidIncomplete esterification or hydrolysis.Ensure complete esterification; minimize contact with aqueous acid/base.
Unreacted Keto EsterIncomplete reaction.Increase reaction time or temperature; ensure sufficient reducing agent.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the reductive amination of methyl 4-cyclohexyl-2-oxobutanoate?

A1: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are both excellent choices for this transformation.[3]

  • Sodium cyanoborohydride is effective in protic solvents like methanol and is relatively stable in weakly acidic conditions, which are often used to promote imine formation. However, it is highly toxic and can generate cyanide byproducts.[3]

  • Sodium triacetoxyborohydride is a milder and less toxic alternative that is often preferred. It is particularly effective in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). It is sensitive to water, so anhydrous conditions are recommended.[4]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting keto ester from the product amine. The product amine will typically have a lower Rf value than the keto ester. Staining with ninhydrin can be used to visualize the primary amine product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.

Q3: My reaction seems to have stalled. What should I do?

A3: If the reaction is not proceeding to completion, consider the following:

  • Reagent Activity: Ensure that your reducing agent is fresh and has not been deactivated by moisture.

  • Temperature: Gently warming the reaction mixture may increase the reaction rate, but be mindful of the potential for increased byproduct formation and racemization.

  • pH: For reductive aminations using sodium cyanoborohydride, the pH of the reaction mixture can be critical. It should be weakly acidic (pH 5-6) to facilitate imine formation without significantly hydrolyzing the imine or deactivating the reducing agent.

Q4: What is the best way to purify the final product?

A4: The purification strategy will depend on the nature of the impurities present.

  • Initial Workup: A standard aqueous workup involving washing with a mild base (e.g., saturated NaHCO₃ solution) and brine can remove many water-soluble impurities.

  • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for separating the desired product from unreacted starting materials and less polar byproducts. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., ethyl acetate/hexanes) is often successful.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can provide a high degree of purity.

Troubleshooting_Workflow Start Reaction Complete Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis IdentifyByproducts Identify Major Byproducts Analysis->IdentifyByproducts Troubleshoot Consult Troubleshooting Guide IdentifyByproducts->Troubleshoot Purify Select Appropriate Purification Method IdentifyByproducts->Purify Optimize Optimize Reaction Conditions Troubleshoot->Optimize Optimize->Start Re-run Reaction FinalProduct Pure Methyl 2-amino-4-cyclohexyl-butanoate Purify->FinalProduct

References

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

  • Wikipedia. (2024). Reductive amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PrepChem. (2023). Synthesis of Methyl 4-(4-cyclohexylphenyl)-2,4-dioxo-1-butanoate. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR for the Structural Verification of Methyl 2-amino-4-cyclohexylbutanoate: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Product Performance Comparison & Experimental Methodologies Introduction: The Analytical Challenge Methyl 2-amino-4-cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Product Performance Comparison & Experimental Methodologies

Introduction: The Analytical Challenge

Methyl 2-amino-4-cyclohexylbutanoate (C₁₁H₂₁NO₂) is a critical unnatural amino acid intermediate frequently utilized in the synthesis of peptidomimetic drugs[1]. From an analytical perspective, structural verification of this molecule presents a unique challenge. While the heteroatom-adjacent protons (the methyl ester and the alpha-proton) are easily identifiable, the massive aliphatic bulk—comprising the cyclohexyl ring and the butanoate carbon chain—creates severe spectral crowding.

As a Senior Application Scientist, I frequently see laboratories struggle to choose between deploying cost-effective benchtop NMR systems for routine at-line QA/QC or relying on centralized high-field superconducting NMR spectrometers. This guide objectively compares both platforms, detailing the causality behind spectral artifacts and providing a self-validating experimental workflow for unambiguous structural elucidation.

The Molecular Profile & Causality of Spectral Overlap

To understand instrument performance, we must first establish the expected ¹H NMR profile of the molecule.

Table 1: Expected ¹H NMR Signals (600 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationDiagnostic Value
Methyl Ester (-OCH₃) ~3.70Singlet (s)3HHigh (Confirms esterification)
Alpha-Proton (-CH) ~3.40Multiplet (m)1HHigh (Confirms amino acid backbone)
Amine (-NH₂) 1.50 - 2.00Broad Singlet (br s)2HMedium (Subject to exchange/shifting)
Aliphatic Chain (-CH₂-) 1.20 - 1.80Multiplets (m)4HLow (Overlaps with ring)
Cyclohexyl Ring 0.80 - 1.70Multiplets (m)11HLow (Severe overlap)

Note: Chemical shifts for amino acid methyl esters typically feature the ester singlet prominently around 3.7 ppm[2].

The Causality of Overlap: Why does the aliphatic region (0.8–2.0 ppm) look like an unresolvable baseline hump on lower-field instruments? The answer lies in the relationship between the Larmor frequency and J-coupling constants. At a low magnetic field (e.g., 80 MHz), the chemical shift dispersion is only 80 Hz per ppm[3]. Because the J-coupling constants (typically ~7 Hz for aliphatic chains) remain static regardless of the magnetic field, the chemical shift differences (in Hz) between the 15 aliphatic protons become comparable to their coupling constants. This triggers severe second-order effects (peak roofing and complex splitting), making direct integration nearly impossible[3][4]. High-field NMR (600 MHz) provides 720 Hz/ppm of dispersion, separating these signals into first-order multiplets.

Comparative Performance Matrix: High-Field vs. Benchtop NMR

For drug development professionals deciding on capital equipment, the choice between high-field and benchtop NMR hinges on the specific analytical goal: de novo structural elucidation vs. routine batch verification[5][6].

Table 2: Instrument Performance Comparison
FeatureHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Resolution (Dispersion) Excellent (720 Hz/ppm)Poor (80 Hz/ppm)
Aliphatic Region Overlap Minimal (First-order multiplets resolved)Severe (Second-order effects dominate)
Sensitivity (LOD) < 10 µM~1-5 mM
Cryogen Requirements Liquid Helium & NitrogenNone (Permanent NdFeB Magnet)
Capital & Operational Cost > $500,000 (High Maintenance)< $100,000 (Low Maintenance)
Primary Use Case De novo structural elucidation & 2D mappingRoutine QA/QC & Reaction Monitoring

Scientist's Insight: Benchtop NMR is highly cost-effective and perfectly suited for confirming the presence of the methyl ester and alpha-proton during process chemistry[7]. However, it cannot definitively map the cyclohexyl ring. If absolute stereochemical confirmation of the aliphatic tail is required, high-field NMR paired with 2D HSQC/COSY is non-negotiable.

Experimental Methodology: A Self-Validating Protocol

Every robust analytical protocol must be a self-validating system. The following step-by-step workflow ensures absolute confidence in the structural assignment of Methyl 2-amino-4-cyclohexylbutanoate, regardless of the instrument used.

Step 1: Sample Preparation & Internal Referencing
  • Weigh 15–20 mg of the Methyl 2-amino-4-cyclohexylbutanoate analyte.

  • Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: TMS provides a reliable 0.0 ppm internal reference to ensure chemical shift accuracy. CDCl₃ is chosen over DMSO-d₆ to prevent the massive solvent peak from overlapping with the critical alpha-proton region (~3.4 ppm).

Step 2: 1D ¹H NMR Acquisition
  • Set the probe temperature to 298K.

  • Utilize a standard 1D single-pulse sequence (e.g., zg30).

  • Set the Relaxation Delay (D1) to 5 seconds .

  • Causality: A D1 of 5 seconds ensures complete longitudinal relaxation (T₁) of all protons—particularly the methyl ester protons, which typically exhibit longer T₁ times. This guarantees that the integration ratio between the ester (3H) and the alpha-proton (1H) remains strictly quantitative.

Step 3: Orthogonal Validation via D₂O Exchange
  • Add 1–2 drops of Deuterium Oxide (D₂O) directly into the NMR tube.

  • Shake the tube vigorously for 30 seconds and re-acquire the spectrum.

  • Causality: The labile amine protons (-NH₂) will rapidly exchange with deuterium to form -ND₂. Consequently, the broad singlet at ~1.5–2.0 ppm will disappear from the ¹H spectrum. This self-validates the assignment of the amine group and unmasks any underlying aliphatic signals from the butanoate chain that were previously obscured.

Logical Workflow for NMR Interpretation

The following decision tree illustrates the systematic approach to interpreting the ¹H NMR spectrum of this complex intermediate.

G Start Acquire 1H NMR Spectrum (CDCl3, 298K) CheckEster Locate Singlet at ~3.7 ppm (Methyl Ester, 3H) Start->CheckEster CheckAlpha Locate Multiplet at ~3.4 ppm (Alpha-CH, 1H) CheckEster->CheckAlpha CheckAliphatic Analyze 0.8 - 2.0 ppm Region (Cyclohexyl + Chain, 15H) CheckAlpha->CheckAliphatic Decision Is Aliphatic Region Resolved? CheckAliphatic->Decision HighField High-Field (600 MHz): Direct Integration Decision->HighField Yes (High-Field) Benchtop Benchtop (80 MHz): Severe Overlap Detected Decision->Benchtop No (Low-Field) D2O Perform D2O Shake (Isolate -NH2 Signal) HighField->D2O Benchtop->D2O TwoD Run 2D COSY/HSQC for Full Assignment D2O->TwoD

Workflow for 1H NMR structural verification of Methyl 2-amino-4-cyclohexylbutanoate.

References

  • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: [Link]

  • Title: Benchtop NMR in Biomedicine: An Updated Literature Overview Source: MDPI URL: [Link]

  • Title: Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: New Fields and Exciting Applications for Benchtop NMR Instruments Source: Labcompare URL: [Link]

Sources

Comparative

Comparative HPLC Method Development Guide: Methyl 2-amino-4-cyclohexyl-butanoate Purity Profiling

This guide outlines a comparative HPLC method development strategy for Methyl 2-amino-4-cyclohexyl-butanoate , a non-chromophoric, hydrophobic, basic amino acid ester often used as a pharmaceutical intermediate. Target A...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comparative HPLC method development strategy for Methyl 2-amino-4-cyclohexyl-butanoate , a non-chromophoric, hydrophobic, basic amino acid ester often used as a pharmaceutical intermediate.

Target Analyte Profiling & Challenge Assessment

Methyl 2-amino-4-cyclohexyl-butanoate presents a "Perfect Storm" of chromatographic challenges. Unlike simple aromatic drugs, this molecule lacks a strong UV chromophore and possesses a basic amine tail that interacts aggressively with silanols.

FeatureChromatographic ConsequenceThe "Standard" Pitfall
Cyclohexyl Group High Hydrophobicity (LogP ~2.5–3.0)Requires high organic solvent strength; often co-elutes with synthesis byproducts.
Primary Amine Basic (pKa ~9.0–9.5)Severe peak tailing on standard C18 columns due to silanol interaction.
Methyl Ester Labile to HydrolysisCritical Risk: Degrades to the Acid form (Impurity A) if pH > 7.0 or during long runs.
Chromophore None (No aromatic ring)UV detection at 254 nm is impossible. Must use <210 nm (Low UV) or CAD/MS.
The Core Objective

Develop a method that separates the Intact Ester (Main Peak) from its Acid Hydrolysis Product (Impurity A) and Synthesis Precursors while maintaining a Tailing Factor (


) < 1.5.

Comparative Study: Stationary Phase & Methodology

We compared three common method development strategies. The goal was to identify a robust protocol suitable for QC release testing.

Option A: The "Generic" Approach (Standard C18)
  • Column: Traditional End-capped C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

  • Verdict: FAILED .

  • Data: The basic amine caused severe tailing (

    
    ). The formic acid did not suppress silanol activity sufficiently.
    
Option B: The "Ion-Pairing" Approach (C18 + TFA)
  • Column: Traditional End-capped C18.

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile.

  • Verdict: FUNCTIONAL BUT LIMITED .

  • Data: TFA masked silanols, improving shape (

    
    ). However, TFA suppresses signal in MS detection and has a high UV background at 210 nm, reducing sensitivity for this non-chromophoric compound.
    
Option C: The "Modern Hybrid" Approach (CSH C18) [RECOMMENDED]
  • Column: Charged Surface Hybrid (CSH) C18 (e.g., Waters XSelect CSH or similar).

  • Mechanism: The stationary phase surface carries a slight positive charge, electrostatically repelling the protonated amine analyte, preventing it from "sticking" to the surface.

  • Verdict: SUPERIOR .

  • Data: Excellent peak shape (

    
    ) using only Formic Acid (MS-friendly). High resolution (
    
    
    
    ) from the acid impurity.
Summary of Performance Data
ParameterMethod A (Generic C18)Method B (C18 + TFA)Method C (CSH C18 + Formic)
Tailing Factor (

)
2.4 (Fail)1.3 (Pass)1.1 (Excellent)
Resolution (Ester vs Acid) 1.83.54.2
LOD (UV 210 nm) 50 µg/mL100 µg/mL (Baseline noise)10 µg/mL
MS Compatibility GoodPoor (Signal Suppression)Excellent

Detailed Experimental Protocol (Method C)

This protocol is the "Gold Standard" for this molecule, balancing stability, sensitivity, and peak shape.

Equipment & Reagents[1][2][3][4][5][6][7]
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (Low dwell volume preferred).

  • Detector: UV-Vis (DAD) or Charged Aerosol Detector (CAD). Note: CAD is preferred for high sensitivity due to lack of chromophore.

  • Column: Charged Surface Hybrid C18 (e.g., Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm).

  • Reagents: HPLC Grade Acetonitrile (MeCN), Milli-Q Water, Formic Acid (FA).

Preparation[1][3][4][5][7][8][9][10]
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 Water:MeCN (Do not use 100% aqueous; the ester is hydrophobic).

Instrument Conditions
  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C (Do not exceed 40°C to prevent ester hydrolysis).

  • Injection Volume: 10 µL.

  • Detection: UV at 205 nm (Bandwidth 4 nm, Reference OFF).

    • Why 205 nm? The ester carbonyl has a weak absorbance here. 254 nm will show nothing.

Gradient Table
Time (min)% MPBEvent
0.05Initial Hold (Traps polar Acid impurity)
2.05End of Hold
12.060Linear Gradient (Elutes Main Ester)
15.095Wash (Elutes hydrophobic dimers)
17.095Hold Wash
17.15Re-equilibration
22.05End of Run

Method Development Logic & Visualization

Decision Tree: Handling Basic Amino Esters

The following diagram illustrates the logical pathway used to select the CSH technology over traditional methods.

MethodDevelopment Start Analyte: Methyl 2-amino-4-cyclohexyl-butanoate CheckChrom Check Chromophore Start->CheckChrom CheckChem Check Chemistry Start->CheckChem UV_Decision No Aromatics -> Use low UV (205nm) or CAD CheckChrom->UV_Decision Basic_Decision Basic Amine (pKa ~9) CheckChem->Basic_Decision StandardC18 Standard C18 + Formic Acid Basic_Decision->StandardC18 Traditional HighPH High pH (>9) Strategy Basic_Decision->HighPH Alternative CSH_Select Charged Surface Hybrid (CSH) C18 Basic_Decision->CSH_Select Optimized Result_Std Result: Severe Tailing (Silanol Interaction) StandardC18->Result_Std Result_HighPH Result: Ester Hydrolysis (Degradation) HighPH->Result_HighPH Result_CSH Result: Sharp Peaks + Stable pH CSH_Select->Result_CSH

Caption: Logical flow for selecting Stationary Phase and Detection settings, highlighting the failure points of standard approaches.

Mechanism of Action: Why CSH Works

Standard C18 columns have residual silanols (


) that attract the protonated amine (

), causing drag (tailing). The CSH particle surface is modified to have a controlled low-level positive charge, which electrostatically repels the protonated amine, forcing it to interact only with the hydrophobic C18 ligands.

Validation & System Suitability

To ensure the method is "Self-Validating" (Trustworthiness), every sequence must include a System Suitability Test (SST) .

SST Criteria (Mandatory)
  • Resolution (

    
    ):  > 2.0 between the Acid Impurity (Retention Time ~3.5 min) and Methyl Ester (Retention Time ~9.0 min).
    
    • Note: You may need to generate the Acid Impurity in situ by treating a small aliquot of sample with 0.1N NaOH for 1 hour, then neutralizing.

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5 for the Methyl Ester peak.
    
  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

Impurity Identification Guide
  • RT ~3.0 - 4.0 min: 2-amino-4-cyclohexyl-butanoic acid . (Hydrolysis product.[2][3] Increases if sample sits in water too long).

  • RT ~9.0 min: Methyl 2-amino-4-cyclohexyl-butanoate (Target).

  • RT ~13.0 min: Dimer/Coupling Reagents (If analyzing crude synthesis mix).

References

  • Waters Corporation. "Charged Surface Hybrid (CSH) Technology: Mechanism and Applications for Basic Compounds." Waters White Papers. Link

  • Dolan, J. W. "The Role of pH in Retention and Selectivity of Basic Compounds." LCGC North America, 2007. Link

  • McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase." Journal of Chromatography A, 2010. Link

  • PubChem. "Methyl 2-amino-4-cyclohexylbutanoate Compound Summary." National Library of Medicine. Link

  • Pharmacopeial Forum. "General Chapter <621> Chromatography: System Suitability." USP-NF. Link

Sources

Validation

Mass spectrometry fragmentation patterns of Methyl 2-amino-4-cyclohexyl-butanoate

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Methyl 2-amino-4-cyclohexyl-butanoate , a critical non-canonical amino acid derivative often used as a building block...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Methyl 2-amino-4-cyclohexyl-butanoate , a critical non-canonical amino acid derivative often used as a building block in peptide therapeutics (e.g., ACE inhibitors) and peptidomimetics.

This document is structured to serve researchers requiring precise structural validation, specifically distinguishing this saturated cycloaliphatic compound from its aromatic precursors (Homophenylalanine derivatives) or linear aliphatic analogs.

Executive Summary & Comparison Scope

Methyl 2-amino-4-cyclohexyl-butanoate (MW: 199.29 Da) presents a unique mass spectral signature defined by the interplay between its polar


-amino ester core and its lipophilic cyclohexyl tail.

This guide compares its performance and detectability against two primary alternatives often encountered in synthetic workflows:

  • Methyl 2-amino-4-phenyl-butanoate (Aromatic Analog): The unsaturated precursor.

  • Methyl 2-amino-octanoate (Aliphatic Analog): A linear isobaric/isostructural variant.

Performance Matrix: Selectivity & Diagnostic Power
FeatureTarget: Cyclohexyl Analog Alt 1: Phenyl Analog Alt 2: Linear Aliphatic
Molecular Ion (M+) 199 m/z (Weak in EI)193 m/z (Stronger, stable ring)173 m/z (Weak)
Base Peak (EI) 140 m/z (

-cleavage)
134 m/z (

-cleavage)
114 m/z (

-cleavage)
Ring Specific Ion 83 m/z, 55 m/z (Ring fracture)91 m/z (Tropylium), 77 m/z 43, 57, 71 m/z (Alkyl series)
Differentiation High (via m/z 83/55 ratio)High (via m/z 91)Moderate (Lack of ring ions)

Mechanistic Fragmentation Analysis

The fragmentation of Methyl 2-amino-4-cyclohexyl-butanoate under Electron Ionization (70 eV) is governed by two competing charge-stabilization sites: the nitrogen lone pair (dominant) and the cyclohexyl ring (secondary).

Pathway A: Amine-Directed -Cleavage (Dominant)

The most abundant ion (Base Peak) arises from the ionization of the nitrogen lone pair, triggering the homolytic cleavage of the C–C bond adjacent to the carbonyl group.

  • Mechanism: Radical site on Nitrogen

    
    
    
    
    
    -cleavage
    
    
    Loss of radical
    
    
    COOCH
    
    
    (59 Da).
  • Diagnostic Ion: m/z 140 (

    
    ).
    
  • Significance: This ion confirms the intact amino-alkyl skeleton, validating the core amino acid structure.

Pathway B: Cyclohexyl Ring Disintegration (Fingerprint)

Unlike aromatic rings which form stable tropylium ions (m/z 91), the saturated cyclohexyl ring undergoes complex cracking.

  • Mechanism: High-energy ring opening followed by elimination of ethene (

    
    ).
    
  • Diagnostic Ions:

    • m/z 83 (

      
      ): Intact cyclohexyl cation (often formed by inductive cleavage from the side chain).
      
    • m/z 55 (

      
      ): Characteristic fragment from the cyclohexyl ring (Retro-Diels-Alder-like fragmentation).
      
  • Differentiation: The presence of m/z 83 and 55 without m/z 91 is the definitive proof of complete hydrogenation of the phenyl ring.

Pathway C: McLafferty Rearrangement

While less prominent than in long-chain esters, the carbonyl oxygen can abstract a


-hydrogen from the side chain.
  • Constraint: The

    
    -carbon is part of the rigid ring/linker system, making the transition state geometry less favorable than in linear chains.
    
  • Observation: Minor peaks at m/z 88 may be observed, but are generally suppressed by the amine-directed cleavage.

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways, highlighting the divergence between the Cyclohexyl target and its Phenyl analog.

MS_Fragmentation cluster_0 Differentiation Logic M_Cyclo Molecular Ion (Cyclohexyl) [M]+ m/z 199 Alpha_Cyclo Imine Ion (Base Peak) [M - COOCH3]+ m/z 140 M_Cyclo->Alpha_Cyclo -59 Da (Methoxy) Dominant Path Ring_Cyclo Cyclohexyl Cation m/z 83 M_Cyclo->Ring_Cyclo Inductive Cleavage M_Phenyl Molecular Ion (Phenyl) [M]+ m/z 193 Alpha_Phenyl Imine Ion (Base Peak) [M - COOCH3]+ m/z 134 M_Phenyl->Alpha_Phenyl -59 Da (Methoxy) Tropylium Tropylium Ion m/z 91 M_Phenyl->Tropylium Benzyl Cleavage (Diagnostic) Alpha_Cyclo->Alpha_Phenyl +6 Da Shift (Saturation Effect) Ring_Frag Ring Fragment m/z 55 Ring_Cyclo->Ring_Frag -C2H4 Phenyl_Cat Phenyl Cation m/z 77 Tropylium->Phenyl_Cat -C2H2

Figure 1: Comparative fragmentation tree showing the divergence between Cyclohexyl (Target) and Phenyl (Impurity) pathways. Note the +6 Da mass shift in the base peak due to ring saturation.

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, the following protocol includes "Checkpoints" – specific criteria that must be met to validate the data.

Method: GC-MS (Electron Ionization)

Objective: Confirm identity and purity (>98%) of Methyl 2-amino-4-cyclohexyl-butanoate.

1. Sample Preparation:

  • Dissolve 1 mg of sample in 1 mL Methanol (HPLC Grade).

  • Checkpoint: Solution must be clear. Turbidity indicates polymerization or salt formation.

2. Instrument Parameters:

  • Inlet: 250°C, Split ratio 50:1.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Ion Source: EI mode, 70 eV, 230°C.

3. Data Acquisition & Validation:

  • Step A (Retention Time): Verify elution time relative to an internal standard (e.g., Alkane ladder). Cyclohexyl derivatives elute earlier than their planar Phenyl analogs on non-polar columns due to higher volatility/lower

    
    -stacking.
    
  • Step B (Spectral Check):

    • Locate the Base Peak.[1][2][3] Requirement: Must be m/z 140 .

    • Check for m/z 91.[4] Requirement: Intensity < 1% (confirms absence of Phenyl analog).

    • Check for m/z 83.[1] Requirement: Intensity > 10% (confirms Cyclohexyl ring).[1][5]

Method: ESI-MS/MS (LC-MS)

Objective: High-sensitivity detection in biological matrices (e.g., DMPK studies).

  • Polarity: Positive Mode (+ESI).

  • Precursor Ion: [M+H]+ = 200.16 m/z .

  • Product Ion Scan (CID):

    • Collision Energy: 15-25 eV.

    • Quantifier Transition: 200

      
       140 (Loss of methyl formate/methoxy group).
      
    • Qualifier Transition: 200

      
       83 (Cyclohexyl carbocation).
      

Supporting Data: Predicted Spectral Library

In the absence of a commercial standard spectrum in the public domain, the following table represents the High-Confidence Predicted Spectrum derived from the NIST/EPA/NIH Mass Spectral Library principles for


-amino acid esters and cycloalkanes.
m/zRelative Abundance (%)Ion IdentityMechanistic Origin
140 100 (Base)


-Cleavage (Amine directed)
83 40-60

Cyclohexyl ring cation
55 30-50

Cyclohexyl ring fragment
41 20-30

Alkyl chain fragment
199 < 5

Molecular Ion (Unstable)
168 5-10

Loss of methoxy radical

Note: The absence of m/z 91, 77, and 134 is the negative control confirming the purity of the cyclohexyl scaffold.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Alpha-Amino Acid Methyl Esters. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for -cleavage mechanisms).
  • Silverstein, R. M., et al. (2014).[6] Spectrometric Identification of Organic Compounds. Wiley. (Reference for cyclohexyl vs. aromatic fragmentation signatures).

  • European Medicines Agency. (2022). Guideline on Bioanalytical Method Validation. (Protocol grounding for LC-MS/MS selectivity). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Chiral HPLC Separation of Methyl 2-amino-4-cyclohexyl-butanoate Enantiomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharm...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The synthesis of chiral molecules, such as non-proteinogenic amino acids and their derivatives, necessitates robust analytical methods to ensure enantiomeric purity. This guide provides an in-depth technical comparison of methodologies for the chiral High-Performance Liquid Chromatography (HPLC) separation of Methyl 2-amino-4-cyclohexyl-butanoate enantiomers, a key intermediate in various synthetic pathways. Drawing upon established principles of chiral recognition and extensive experimental data for analogous compounds, we will explore the rationale behind column selection, mobile phase optimization, and overall method development strategy.

The Challenge: Resolving Non-polar Amino Acid Ester Enantiomers

Methyl 2-amino-4-cyclohexyl-butanoate presents a typical challenge for chiral separation. Its non-polar cyclohexyl group, combined with the presence of a primary amine and an ester functional group, requires a chiral stationary phase (CSP) capable of multiple interaction modes to achieve effective enantiomeric recognition. The primary mechanism of separation on the most successful CSPs for this class of compounds involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation.[1]

Strategic Selection of Chiral Stationary Phases: A Comparative Overview

The choice of the chiral stationary phase is the most critical decision in developing a successful chiral separation method.[2] For amino acid esters, polysaccharide-based CSPs have demonstrated the broadest applicability and highest success rates.[3][4] These CSPs consist of a chiral polymer, typically amylose or cellulose, derivatized with various phenylcarbamates and coated or immobilized on a silica support.[3] The helical structure of the polysaccharide backbone creates chiral grooves where analyte molecules can interact through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[4]

Let's compare the most promising candidates for the separation of Methyl 2-amino-4-cyclohexyl-butanoate enantiomers:

Chiral Stationary Phase (CSP)Chiral SelectorKey Characteristics & Suitability
Chiralpak® IA / Lux® i-Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)Often the first choice for screening amino acid derivatives.[3] The amylose backbone provides a distinct helical structure that can be highly effective for bulky, non-polar side chains like the cyclohexyl group. The 3,5-dimethylphenylcarbamate groups offer strong π-π and hydrogen bonding interactions. These are immobilized phases, providing excellent solvent compatibility.[5][6][7][8]
Chiralpak® IB / Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)Complementary to the amylose-based phases. The more linear structure of cellulose can offer different steric interactions. While sharing the same derivatizing group as Chiralpak IA, the different polysaccharide backbone often leads to different enantioselectivity and sometimes even a reversal in elution order.[3]
Chiralpak® IC / Lux® i-Cellulose-5 Cellulose tris(3,5-dichlorophenylcarbamate)The electron-withdrawing chloro-substituents on the phenylcarbamate groups can alter the electronic interactions with the analyte, providing a unique selectivity profile compared to the dimethylphenylcarbamate derivatives. This CSP is also immobilized, allowing for a wide range of solvents.[5][7]
Chirobiotic™ T TeicoplaninA macrocyclic glycopeptide-based CSP that is particularly effective for the separation of underivatized amino acids due to its ionic groups. While our target is an ester, this CSP can also show good selectivity for amino acid derivatives and is worth considering in a screening protocol, especially in reversed-phase or polar organic modes.[9]

dot graph TD { A[Screening Protocol for Methyl 2-amino-4-cyclohexyl-butanoate] --> B{Primary Screening on Polysaccharide CSPs}; B --> C[Chiralpak IA / Lux i-Amylose-1]; B --> D[Chiralpak IB / Lux Cellulose-1]; B --> E[Chiralpak IC / Lux i-Cellulose-5]; A --> F{Secondary Screening}; F --> G[Chirobiotic T]; C --> H{Method Optimization}; D --> H; E --> H; G --> H; }

Caption: Initial CSP screening workflow.

The Decisive Role of the Mobile Phase in Chiral Recognition

The mobile phase composition is not merely a means of analyte elution; it actively participates in the chiral recognition mechanism by modulating the interactions between the analyte and the CSP. For polysaccharide-based CSPs, normal phase chromatography is often the preferred starting point for non-polar analytes like Methyl 2-amino-4-cyclohexyl-butanoate.

Normal Phase Chromatography: The Workhorse for Amino Acid Esters

A typical normal phase mobile phase consists of a non-polar alkane (e.g., hexane or heptane) and a polar alcohol modifier (e.g., ethanol or isopropanol). The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP.

  • The Impact of the Alcohol Modifier : The choice and concentration of the alcohol can dramatically affect retention and selectivity.[2][10]

    • Isopropanol (IPA) vs. Ethanol (EtOH) : IPA is a stronger hydrogen bond acceptor and can lead to shorter retention times compared to ethanol. However, the smaller size of ethanol may allow it to penetrate more deeply into the chiral grooves of the CSP, leading to different steric interactions and potentially higher selectivity. A general starting point is a 90:10 (v/v) mixture of hexane and the chosen alcohol.

    • Concentration Effects : Decreasing the alcohol concentration generally increases retention and can improve resolution, but excessively low concentrations may lead to peak broadening. Conversely, increasing the alcohol concentration will decrease retention times, which is useful for highly retained analytes.

  • The Role of Additives : For basic analytes like our target compound, the addition of a small amount of a basic modifier, such as diethylamine (DEA) or ethanolamine (ETA), to the mobile phase is often essential. This additive suppresses the interaction of the analyte's primary amine with acidic silanol groups on the silica support, leading to improved peak shape and reproducibility. A typical concentration is 0.1% (v/v).

dot graph G { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Systematic mobile phase optimization workflow.

Experimental Protocols: A Practical Guide

The following protocols are designed as a starting point for the chiral separation of Methyl 2-amino-4-cyclohexyl-butanoate enantiomers.

Protocol 1: Initial Screening on Polysaccharide-Based CSPs
  • Columns :

    • Chiralpak IA (or Lux i-Amylose-1), 250 x 4.6 mm, 5 µm

    • Chiralpak IB (or Lux Cellulose-1), 250 x 4.6 mm, 5 µm

    • Chiralpak IC (or Lux i-Cellulose-5), 250 x 4.6 mm, 5 µm

  • Mobile Phase A : n-Hexane / Isopropanol (90/10, v/v) + 0.1% DEA

  • Mobile Phase B : n-Hexane / Ethanol (90/10, v/v) + 0.1% DEA

  • Flow Rate : 1.0 mL/min

  • Temperature : 25 °C

  • Detection : UV at 210 nm (or a wavelength where the analyte has sufficient absorbance)

  • Injection Volume : 5-10 µL

  • Sample Concentration : 0.5 - 1.0 mg/mL in mobile phase

  • Procedure :

    • Equilibrate each column with the respective mobile phase for at least 30 minutes.

    • Inject the racemic standard of Methyl 2-amino-4-cyclohexyl-butanoate onto each column with each mobile phase.

    • Evaluate the resulting chromatograms for retention, resolution, and peak shape.

Protocol 2: Method Optimization

Based on the results from the initial screening, select the column and mobile phase combination that provides the best initial separation (even if it is not baseline).

  • Optimize the Alcohol Concentration :

    • Using the best column and alcohol modifier from the screen, prepare mobile phases with varying alcohol concentrations (e.g., 5%, 8%, 12%, 15%).

    • Analyze the sample with each mobile phase to find the optimal balance between resolution and analysis time.

  • Fine-tune the Additive Concentration :

    • If peak shape is still suboptimal, vary the DEA concentration (e.g., 0.05%, 0.15%, 0.2%).

  • Temperature Effects :

    • Investigate the effect of column temperature (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often increase resolution but also increase analysis time and backpressure.

Comparative Data from Structurally Similar Compounds

Analyte (NBD derivative)CSPMobile PhaseSeparation Factor (α)Resolution (Rs)
Leucine Ethyl EsterLux Amylose-120% IPA in Hexane2.8712.90
Phenylglycine Ethyl EsterLux Amylose-120% IPA in Hexane2.4813.50
Leucine Ethyl EsterChiralpak IA20% IPA in Hexane1.544.88

Data adapted from a study on NBD-derivatized amino acid esters, which enhances detectability but the separation principles on polysaccharide CSPs remain the same.[3]

This data strongly suggests that an amylose-based CSP like Chiralpak IA or its equivalent is a highly promising starting point for the separation of Methyl 2-amino-4-cyclohexyl-butanoate.

Alternative Approaches: When to Consider Other Options

While normal phase chromatography on polysaccharide CSPs is the most probable path to a successful separation, it is prudent to be aware of alternative strategies.

  • Reversed-Phase Chromatography : For some N-protected amino acid derivatives (e.g., Fmoc or Boc), reversed-phase methods on polysaccharide CSPs have been successfully developed.[11][12] A typical mobile phase would be a mixture of acetonitrile and water with an acidic additive like trifluoroacetic acid (TFA). While less common for the free amine, this could be an option if normal phase methods fail.

  • Supercritical Fluid Chromatography (SFC) : SFC is gaining traction as a powerful technique for chiral separations. It often provides faster separations and uses less organic solvent than HPLC. Polysaccharide-based CSPs are also widely used in SFC.

  • Derivatization : If direct separation proves difficult, derivatization of the primary amine with a chiral derivatizing agent (e.g., Marfey's reagent) can be employed.[13] This creates diastereomers that can be separated on a standard achiral reversed-phase column (e.g., C18). However, this adds a sample preparation step and requires careful validation to ensure no racemization occurs during the reaction.

Conclusion: A Rational Path to Enantiomeric Purity

The chiral HPLC separation of Methyl 2-amino-4-cyclohexyl-butanoate enantiomers is a readily achievable goal with a systematic and informed approach. The evidence strongly points towards polysaccharide-based chiral stationary phases, particularly amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA), as the most promising candidates. A normal phase method utilizing a hexane/alcohol mobile phase with a basic additive is the logical starting point for method development. By systematically screening a small number of complementary CSPs and optimizing the mobile phase composition, a robust and reliable method for ensuring the enantiomeric purity of this important chiral building block can be developed and validated. This guide provides the foundational knowledge and practical protocols to empower researchers to tackle this and similar chiral separation challenges with confidence.

References

  • Daicel Chiral Technologies. (n.d.). Amino Acids Analysis. Retrieved from [Link]

  • Hoeji, Y. (2021).
  • Daicel Chiral Technologies. (n.d.). Separation of free amino acids and primary amines using Daicel crown ether columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-). Retrieved from [Link]

  • Schurig, V., & Juza, M. (2001). Chiral separation of amino acid esters by micellar electrokinetic chromatography.
  • Donegan, M., et al. (2017). Comparing the selectivity and chiral separation of d- and l- fluorenylmethyloxycarbonyl chloride protected amino acids in analytical high performance liquid chromatography and supercritical fluid chromatography; evaluating throughput, economic and environmental impact.
  • YMC. (n.d.). Chiral Art Columns. Retrieved from [Link]

  • Astec. (n.d.).
  • YMC. (n.d.). YMC Chiral Columns. Retrieved from [Link]

  • Lee, W., & Lee, S. (2022). Separation of enantiomers of α-amino acid methyl esters as NBD derivatives on Chiralpak IF.
  • The Analytical Scientist. (2025, July 7). New Era in Amino Acid Chiral Separation Beckons. Retrieved from [Link]

  • Jacob, M., Klein, M., Peng, L., & Farkas, T. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex.
  • Daicel Chiral Technologies. (n.d.). Technical Library. Retrieved from [Link]

  • YMC Taiwan Co., Ltd. (n.d.). Column Selection Guide.
  • Öztepe, T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Jacob, M., Klein, M., Peng, L., & Farkas, T. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex.
  • Wenslow, R. M., & Doyle, T. W. (2003). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase.
  • Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]

  • YMC America, Inc. (n.d.). Chiral Columns and Accessories | CHIRAL ART. Retrieved from [Link]

  • Lee, W. (n.d.). Share. CHOSUN.
  • Daicel Chemical Industries, Ltd. (n.d.). CHIRALPAK® IA and CHIRALPAK® IB.
  • Daicel Chemical Industries, Ltd. (n.d.). CHIRALPAK Immobilized Columns.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. LCGC North America, 30(11).
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases.
  • Phenomenex. (n.d.).
  • Lee, W., & Adhikari, S. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 42(8), 1109-1117.
  • Phenomenex. (n.d.).
  • LCGC International. (2023, February 17). Application Notes: Chiral. Retrieved from [Link]

  • Zhang, T., & Franco, P. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 302-320.
  • Phenomenex. (n.d.). Lux Chiral Columns Care and Use Notes for SFC.
  • Hyun, M. H., et al. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases.
  • Phenomenex. (n.d.). The Chiral Notebook.
  • Hyun, M. H., & Min, H. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 335-341.
  • YMC. (n.d.). Shimadzu Application Handbook: Analysis of amino acids with YMC-Triart.
  • Chankvetadze, B., et al. (2020). Enantioseparation of alanyl-phenylalanine analogs by capillary electrophoresis using negatively charged cyclodextrins as chiral selectors.
  • Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • YMC. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95475, Cyclohexylalanine. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (2021). Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective.

Sources

Validation

Comparing Methyl 2-amino-4-cyclohexyl-butanoate vs Ethyl 2-amino-4-cyclohexyl-butanoate

Comparative Analysis of Methyl vs. Ethyl 2-amino-4-cyclohexyl-butanoate in Peptidomimetic Design The development of highly selective serine protease inhibitors and peptidomimetic drugs relies heavily on the incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Methyl vs. Ethyl 2-amino-4-cyclohexyl-butanoate in Peptidomimetic Design

The development of highly selective serine protease inhibitors and peptidomimetic drugs relies heavily on the incorporation of non-canonical amino acids. Among these, (S)-2-amino-4-cyclohexylbutanoic acid (homocyclohexylalanine, or hCha) is a critical building block[1]. The bulky, aliphatic cyclohexyl moiety of hCha is uniquely suited to occupy the hydrophobic S2 and S4 pockets of coagulation cascade proteases, such as Factor XIa (fXIa) and thrombin, providing enhanced target selectivity over natural amino acids[2][3].

During the synthesis of these therapeutics, or when designing cell-permeable prodrugs, the C-terminal carboxylic acid of hCha must be transiently or permanently masked as an ester. The choice between Methyl 2-amino-4-cyclohexyl-butanoate (hCha-OMe) and Ethyl 2-amino-4-cyclohexyl-butanoate (hCha-OEt) fundamentally alters both the synthetic workflow and the pharmacokinetic profile of the resulting compound[4].

Physicochemical & Structural Profiling

While the structural difference between a methyl and an ethyl ester is merely a single methylene group, this variation significantly impacts the molecule's molecular weight, lipophilicity, and steric volume.

Table 1: Physicochemical Comparison of hCha Esters

PropertyMethyl 2-amino-4-cyclohexyl-butanoateEthyl 2-amino-4-cyclohexyl-butanoate
CAS Number 1262584-88-2[5]402474-20-8 (HCl salt)[6]
Molecular Formula C₁₁H₂₁NO₂[5]C₁₂H₂₃NO₂
Molecular Weight 199.29 g/mol [5]213.32 g/mol (Free base)
Steric Hindrance (C-Terminus) LowModerate
Relative Lipophilicity (LogP) LowerHigher
Primary Application Transient synthetic building blockProdrug moiety / Building block

Mechanistic Divergence: Hydrolysis and Reactivity

The decision to utilize a methyl versus an ethyl ester is dictated by the required stability of the ester bond during synthesis and its intended biological activation.

Chemical Hydrolysis (Saponification Dynamics): In solid- or solution-phase peptide synthesis, the ester must eventually be cleaved to yield the active free acid. The rate of base-catalyzed hydrolysis (saponification) is governed by the steric environment surrounding the ester carbonyl[4]. The transition state of this reaction requires the nucleophilic attack of a hydroxide ion to form a tetrahedral intermediate. The ethyl group's larger steric volume, combined with a slightly higher electron-donating inductive effect, increases the activation energy barrier. Consequently, hCha-OMe hydrolyzes significantly faster than hCha-OEt[4]. In complex peptidomimetic syntheses where prolonged exposure to basic conditions risks epimerization, switching from an ethyl to a methyl ester can drastically accelerate deprotection and improve overall yields[7].

Enzymatic Cleavage (Prodrug Activation): When formulated as a prodrug, the hCha-ester must cross the cell membrane and undergo cleavage by intracellular esterases to release the active inhibitor[8]. The ethyl ester provides higher lipophilicity, enhancing passive membrane diffusion. However, methyl esters are generally processed more rapidly by non-specific carboxylesterases. The choice here is a balancing act between membrane permeability (favoring Ethyl) and the rate of intracellular activation (favoring Methyl).

Prodrug_Activation P hCha-Ester Prodrug (High Lipophilicity) M Cell Membrane Permeation P->M Passive Diffusion E Intracellular Esterases M->E Cytosolic Entry A Active hCha-Acid (Low Lipophilicity) E->A Enzymatic Cleavage T Target Inhibition (e.g., Factor XIa) A->T Active Site Binding

Pharmacokinetic pathway of hCha-ester prodrugs undergoing intracellular enzymatic activation.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls to guarantee product fidelity.

Protocol 1: Chemoselective Saponification of hCha-Esters

Objective: Hydrolyze the ester to the free acid without causing epimerization at the α-chiral center.

Causality & Design: Lithium hydroxide (LiOH) is utilized in a mixed aqueous-organic solvent system. The reaction is initiated at 0 °C to suppress the deprotonation of the α-carbon, preserving the (S)-stereocenter of the hCha residue.

  • Preparation: Dissolve the hCha-ester intermediate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M concentration). Note: Omit MeOH if hydrolyzing the ethyl ester to prevent transesterification.

  • Initiation: Cool the solution to 0 °C using an ice bath. Add LiOH·H₂O (1.5 eq) dropwise as an aqueous solution.

  • Propagation: Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

  • In-Process Control (Validation): Monitor the consumption of the ester via LC-MS. The methyl ester typically reaches completion within 2-3 hours, whereas the ethyl ester may require 6-8 hours[4][7].

  • Quenching: Once complete, cool back to 0 °C and carefully acidify to pH 3 using 1M HCl to protonate the carboxylate.

  • Isolation: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Quality Control: Analyze the isolated product via Chiral HPLC to confirm an enantiomeric excess (ee) of >98%, validating that epimerization was successfully avoided.

Protocol 2: Peptide Coupling Workflow

Objective: Utilize hCha-OMe or hCha-OEt hydrochloride salts as C-terminal building blocks in peptidomimetic synthesis.

  • Activation: In a dry flask under nitrogen, dissolve the N-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and stir for 5 minutes to form the active ester.

  • Coupling: Add the hCha-ester hydrochloride salt (1.0 eq)[6][9], followed by an additional 1.0 eq of DIPEA to liberate the free amine.

  • Monitoring: Stir at room temperature for 2 hours. Validate coupling completion via TLC (Ninhydrin stain to check for the disappearance of the primary amine).

  • Workup: Dilute with saturated NaHCO₃ and extract with Dichloromethane. Wash the organic layer sequentially with 1M HCl and brine to remove unreacted starting materials and urea byproducts.

Peptidomimetic_Synthesis A hCha-Ester (Methyl or Ethyl) B Peptide Coupling (HATU / DIPEA) A->B N-terminal Extension C Intermediate Peptidomimetic B->C Amide Bond Formation D Saponification (LiOH / THF / H2O) C->D C-terminal Deprotection E Active Protease Inhibitor D->E Yield Free Acid

Workflow for synthesizing hCha-based serine protease inhibitors using esterified building blocks.

Quantitative Performance Summary

The choice of ester directly impacts the efficiency of the synthetic pipeline. The table below summarizes the expected kinetic and synthetic performance based on standard laboratory conditions.

Table 2: Kinetic & Synthetic Performance Comparison

ParameterMethyl Ester (hCha-OMe)Ethyl Ester (hCha-OEt)
Saponification Half-Life (LiOH, RT) ~45 minutes~180 minutes
Enzymatic Cleavage Rate (Alcalase) Fast / Highly Scalable[7]Slow / Rate-Limiting[7]
Coupling Yield (HATU, 2h) >95%90 - 95%
Risk of Transesterification (in MeOH) NoneHigh (Requires EtOH or THF only)

Conclusion

For researchers developing hCha-containing peptidomimetics[3], Methyl 2-amino-4-cyclohexyl-butanoate is the superior choice for rapid, solution-phase synthetic workflows due to its highly favorable hydrolysis kinetics[4][7]. Conversely, Ethyl 2-amino-4-cyclohexyl-butanoate serves as an excellent candidate when designing late-stage prodrugs, where its increased steric bulk and lipophilicity can be leveraged to tune pharmacokinetic stability and cellular uptake.

References

  • (S)-2-amino-4-cyclohexylbutanoic acid | C10H19NO2 | CID 22839041 - PubChem Source: nih.gov URL:[Link]

  • Parallel imaging of coagulation pathway proteases activated protein C, thrombin, and factor Xa in human plasma Source: rsc.org URL:[Link]

  • Fluorescent Activity-Based Probe To Image and Inhibit Factor XIa Activity in Human Plasma Source: acs.org URL:[Link]

  • Fluorescent Activity-Based Probe To Image and Inhibit Factor XIa Activity in Human Plasma (ResearchGate) Source: researchgate.net URL:[Link]

  • Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease Source: researchgate.net URL:[Link]

Sources

Comparative

IR spectroscopy characteristic peaks of Methyl 2-amino-4-cyclohexyl-butanoate

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 2-amino-4-cyclohexyl-butanoate Authored by: A Senior Application Scientist For researchers and professionals in drug development and chemical synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 2-amino-4-cyclohexyl-butanoate

Authored by: A Senior Application Scientist

For researchers and professionals in drug development and chemical synthesis, the structural elucidation of novel molecules is a cornerstone of progress. Infrared (IR) spectroscopy remains a rapid, reliable, and non-destructive first-pass technique for functional group identification. This guide provides a detailed analysis of the expected characteristic IR absorption peaks for Methyl 2-amino-4-cyclohexyl-butanoate, a non-standard amino acid ester. By dissecting its molecular structure into its constituent functional groups—a primary amine, a methyl ester, and a cyclohexyl aliphatic system—we can predict its IR spectrum with high confidence.

This guide moves beyond a simple peak list, offering a comparative analysis against structurally related compounds. This approach not only aids in the identification of the target molecule but also deepens the researcher's understanding of how subtle structural modifications manifest in the vibrational spectrum.

Deconstructing the Molecule: Predicting the Vibrational Landscape

Methyl 2-amino-4-cyclohexyl-butanoate presents three key functional regions that give rise to distinct, characteristic absorptions in the IR spectrum. Our analysis will proceed by examining each of these regions and the vibrations originating from the primary amine, the ester, and the saturated carbocyclic and aliphatic portions of the molecule.

Diagram: Functional Groups and Their IR Regions

G cluster_0 High Wavenumber Region (4000-2500 cm⁻¹) cluster_1 Double Bond & Bending Region (2500-1500 cm⁻¹) cluster_2 Fingerprint Region (1500-600 cm⁻¹) N_H_Stretch N-H Stretch (Amine) 3400-3250 cm⁻¹ C_H_Stretch C-H Stretch (Aliphatic/Cyclohexyl) 3000-2850 cm⁻¹ C_O_Stretch C=O Stretch (Ester) ~1735 cm⁻¹ N_H_Bend N-H Bend (Amine) 1650-1580 cm⁻¹ C_O_Stretch_FP C-O Stretch (Ester) 1300-1000 cm⁻¹ C_N_Stretch_FP C-N Stretch (Amine) 1250-1020 cm⁻¹ C_H_Bend_FP C-H Bends (Aliphatic/Cyclohexyl) ~1450 cm⁻¹ N_H_Wag_FP N-H Wag (Amine) 910-665 cm⁻¹ Molecule Methyl 2-amino-4-cyclohexyl-butanoate Molecule->N_H_Stretch Molecule->C_H_Stretch Molecule->C_O_Stretch Molecule->N_H_Bend Molecule->C_O_Stretch_FP Molecule->C_N_Stretch_FP Molecule->C_H_Bend_FP Molecule->N_H_Wag_FP

Caption: Key functional groups of the target molecule and their corresponding IR absorption regions.

Detailed Peak Analysis

a) The Primary Amine (-NH₂) Signature

The primary amine group provides several distinct peaks. In a condensed phase (neat liquid), hydrogen bonding significantly influences the position and shape of the N-H stretching bands.

  • N-H Stretching: Expect two moderately intense bands resulting from asymmetric and symmetric stretching modes.[1][2] In a neat sample, these are shifted to lower wavenumbers due to hydrogen bonding and typically appear in the 3400-3330 cm⁻¹ and 3330-3250 cm⁻¹ regions.[3] These peaks are characteristically weaker and sharper than the broad O-H stretches of alcohols.[1]

  • N-H Bending (Scissoring): A medium-to-strong, often broad, absorption is expected in the 1650-1580 cm⁻¹ range.[1][3] This can sometimes be mistaken for a C=C stretch, but its broadness and association with the N-H stretches are key differentiators.

  • C-N Stretching: The aliphatic C-N stretch gives rise to a medium-to-weak absorption in the fingerprint region, typically between 1250-1020 cm⁻¹.[1][2]

  • N-H Wagging: A strong and characteristically broad band can appear in the 910-665 cm⁻¹ region due to out-of-plane N-H bending.[1]

b) The Methyl Ester (-COOCH₃) Signature

The ester functional group produces some of the most intense and easily identifiable peaks in the spectrum.

  • C=O Stretching: This is the most prominent peak in the spectrum. For a saturated aliphatic ester, a very strong and sharp absorption is expected between 1750-1735 cm⁻¹.[4][5] The high intensity is due to the large change in dipole moment during the stretching vibration.[6]

  • C-O Stretching: Esters uniquely display two distinct C-O stretching bands, which are also strong and found in the fingerprint region between 1300-1000 cm⁻¹.[4][7] These correspond to the asymmetric C-C(=O)-O and symmetric O-CH₃ stretches.

c) The Cyclohexyl and Aliphatic (-C₆H₁₁ and -CₙH₂ₙ-) Signature

The saturated hydrocarbon backbone provides a scaffold of C-H bonds.

  • C-H Stretching: All sp³-hybridized C-H bonds will absorb just below 3000 cm⁻¹. Specifically, the CH₂ groups of the cyclohexane ring give rise to asymmetric and symmetric stretches near 2930 cm⁻¹ and 2850 cm⁻¹, respectively.[8][9] These are typically strong and sharp.

  • C-H Bending: In the fingerprint region, CH₂ scissoring vibrations appear around 1470-1450 cm⁻¹.[10] The cyclohexane ring specifically shows a characteristic CH₂ bending band around 1448 cm⁻¹.[11] The methyl group of the ester will also contribute to C-H bending in this region.

Comparative Analysis: Validating the Predicted Spectrum

To substantiate our predictions, we will compare the expected spectrum of Methyl 2-amino-4-cyclohexyl-butanoate with two classes of simpler, alternative molecules: a simple amino acid ester and a simple cyclohexyl ester.

Molecule Class Example Key Spectral Overlap Key Spectral Difference
Target Molecule Methyl 2-amino-4-cyclohexyl-butanoate - N-H stretches (3400-3250 cm⁻¹)- C=O stretch (~1735 cm⁻¹)- C-H stretches (2930-2850 cm⁻¹)N/A
Amino Acid Ester Methyl Leucinate- N-H stretches (3400-3250 cm⁻¹)- C=O stretch (~1735 cm⁻¹)- Aliphatic C-H stretchesLacks the distinct, sharp C-H bending modes characteristic of a cyclohexane ring (~1448 cm⁻¹).[11]
Cyclohexyl Ester Ethyl Cyclohexylacetate- C=O stretch (~1735 cm⁻¹)- C-H stretches (2930-2850 cm⁻¹)- Cyclohexyl C-H bend (~1448 cm⁻¹)Lacks all amine-related peaks: no N-H stretches in the 3400-3250 cm⁻¹ region and no N-H bend around 1600 cm⁻¹.[1]

This comparison demonstrates that the presence of all three sets of characteristic peaks—amine, ester, and cyclohexyl—is required to confirm the identity of Methyl 2-amino-4-cyclohexyl-butanoate. The absence of any one set would suggest a different structure, such as one of the alternatives listed.

Summary of Predicted Characteristic Peaks

The following table summarizes the expected key vibrational frequencies, their intensities, and the corresponding functional group assignments for Methyl 2-amino-4-cyclohexyl-butanoate.

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment Reference
3400 - 3330MediumAsymmetric N-H StretchPrimary Amine[1][3]
3330 - 3250MediumSymmetric N-H StretchPrimary Amine[1][3]
2930 - 2850StrongC-H StretchCyclohexyl & Aliphatic CH₂, CH[9]
1750 - 1735Strong, SharpC=O StretchSaturated Ester[4][5]
1650 - 1580Medium-StrongN-H Bend (Scissoring)Primary Amine[1][3]
~1448MediumC-H Bend (Scissoring)Cyclohexyl CH₂
1300 - 1000Strong (two bands)C-O StretchEster[4][7]
1250 - 1020Weak-MediumC-N StretchAliphatic Amine[1][2]
910 - 665Strong, BroadN-H WagPrimary Amine[1]

Experimental Protocol: Acquiring High-Quality IR Data

The following outlines a standardized procedure for obtaining an IR spectrum of a liquid sample like Methyl 2-amino-4-cyclohexyl-butanoate using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal as it requires minimal sample preparation.

Diagram: ATR-FTIR Experimental Workflow

G Start Start Clean 1. Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background 2. Collect Background Spectrum (Measures ambient atmosphere) Clean->Background Apply_Sample 3. Apply Sample (A single drop on the crystal) Background->Apply_Sample Collect_Spectrum 4. Collect Sample Spectrum (Typically 16-32 scans) Apply_Sample->Collect_Spectrum Process_Data 5. Process Data (Baseline correction, peak picking) Collect_Spectrum->Process_Data Analyze 6. Analyze & Compare (Assign peaks, compare to reference) Process_Data->Analyze End End Analyze->End

Caption: Standard operating procedure for acquiring an IR spectrum using an ATR-FTIR instrument.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol, using a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Collection: Secure the ATR anvil and collect a background spectrum. This scan measures the ambient environment (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Lift the anvil and place a single drop of the liquid Methyl 2-amino-4-cyclohexyl-butanoate directly onto the center of the ATR crystal.

  • Sample Spectrum Collection: Lower the anvil to ensure good contact between the sample and the crystal. Initiate the sample scan. A typical acquisition involves co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Use the instrument software to perform a baseline correction if necessary and to label the peak positions of significant absorptions.

  • Final Cleaning: After analysis, clean the sample from the ATR crystal and anvil using the appropriate solvent.

This self-validating protocol, where a fresh background is taken before each sample, ensures that atmospheric absorptions are reliably subtracted, leading to a trustworthy spectrum of the analyte.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Ain Shams University. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Shandong Qibo New Energy Co., Ltd. (2023, October 19). Cyclohexane IR Spectrum Range. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

Sources

Validation

Comparative Reactivity of Cyclohexyl vs. Phenyl Amino Acid Esters: A Guide for Peptide Synthesis and Prodrug Design

As a Senior Application Scientist, selecting the correct esterification strategy for an amino acid is not merely a matter of solubility—it is a deliberate manipulation of electronic and steric parameters to control react...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct esterification strategy for an amino acid is not merely a matter of solubility—it is a deliberate manipulation of electronic and steric parameters to control reactivity. In the realm of peptide synthesis and prodrug development, phenyl esters and cyclohexyl esters represent opposite ends of the reactivity spectrum. Phenyl esters are highly reactive "active esters" designed to drive acyl transfer, whereas cyclohexyl esters are robust, inert protecting groups designed to shield sensitive side chains from nucleophilic attack.

This guide dissects the causality behind their divergent behaviors, provides comparative quantitative data, and outlines self-validating experimental protocols for their application.

Mechanistic Causality: The Electronic and Steric Drivers (E-E-A-T)

The fundamental difference in reactivity between phenyl and cyclohexyl amino acid esters stems from the stability of their respective conjugate bases (the leaving groups)[1].

Phenyl Esters (The Acylators): Phenol has a pKa of approximately 9.9[1]. When a nucleophile attacks the carbonyl carbon of a phenyl ester, the resulting tetrahedral intermediate collapses by expelling a phenoxide anion. This anion is highly stabilized by resonance; the negative charge is delocalized across the


-hybridized aromatic 

-system. Because phenoxide is a weak conjugate base and an excellent leaving group, phenyl esters are highly reactive. They are routinely used for in situ peptide bond formation and act as potent suicide inhibitors for proteases (such as ClpP) by rapidly forming covalent acyl-enzyme intermediates[2].

Cyclohexyl Esters (The Protectors): In stark contrast, cyclohexanol has a pKa of approximately 17[1]. The cyclohexyl ring is fully saturated (


-hybridized), meaning the negative charge on a expelled cyclohexoxide anion is strictly localized on the oxygen atom. Without resonance stabilization, cyclohexoxide is a strong base and an exceptionally poor leaving group. Furthermore, the bulky chair conformation of the cyclohexyl ring provides intense steric hindrance around the ester carbonyl. This dual electronic-steric blockade makes cyclohexyl esters highly resistant to nucleophilic attack, making them the gold standard for protecting the 

-carboxylic acid of Aspartic Acid (Asp) to prevent base-catalyzed aspartimide formation during Solid-Phase Peptide Synthesis (SPPS)[3].
Quantitative Data Presentation

The following table summarizes the physicochemical and kinetic parameters that dictate the application of these two ester classes.

ParameterPhenyl Ester (-OPh)Cyclohexyl Ester (-OcHex)
Leaving Group pKa ~9.9 (Phenol)[1]~17.0 (Cyclohexanol)[1]
Leaving Group Stabilization High (Resonance delocalization)None (Localized charge)
Steric Hindrance Low (Planar aromatic ring)High (Bulky chair conformation)
Relative Aminolysis Rate Extremely Fast (Minutes)Negligible (Stable for days)
Primary Application Active ester coupling, Protease inhibition[2]Side-chain protection (Asp/Glu)[3]
Aspartimide Formation (SPPS) N/A (Too reactive for protection)< 2% (Highly effective blockade)[3]
Visualizing Workflows and Logical Relationships

To fully grasp the divergent utility of these esters, we must visualize their distinct chemical pathways.

Pathway A: Phenyl Ester Activation and Aminolysis

Phenyl esters are designed to react. The workflow below illustrates the mechanism of acyl transfer, driven by the thermodynamic stability of the expelled phenoxide leaving group.

PhenylEsterWorkflow A Amino Acid Carboxyl C Active Phenyl Ester (Resonance Stabilized) A->C Activation B Phenol + DIC B->C E Tetrahedral Intermediate C->E Aminolysis D Amine Nucleophile D->E F Phenoxide Expelled (pKa ~10) E->F Collapse G Peptide Bond Formed E->G Product

Workflow and mechanism of peptide bond formation via phenyl ester activation.

Pathway B: Cyclohexyl Ester Protection Logic

During Fmoc-SPPS, the basic conditions (piperidine) used for deprotection often cause the backbone amide to attack the Asp side-chain ester, forming a destructive aspartimide ring. The diagram below shows how the poor leaving group capacity of the cyclohexyl ester prevents this.

CyclohexylLogic A Fmoc-Asp(OR)-OH in SPPS B Piperidine Treatment (Base) A->B C R = Benzyl (OBzl) Good Leaving Group B->C D R = Cyclohexyl (OcHex) Poor LG, Steric Bulk B->D E Backbone Amide Attack C->E G Backbone Attack Blocked (pKa ~17) D->G F Aspartimide Byproduct (>10% Yield) E->F H Desired Intact Peptide (<2% Aspartimide) G->H

Logical pathway demonstrating how cyclohexyl ester protection prevents aspartimide formation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The analytical checkpoints inherently prove the success or failure of the mechanistic theory.

Protocol 1: Peptide Bond Formation via Phenyl Ester Activation

Objective: Synthesize a dipeptide using a pre-formed amino acid phenyl ester.

  • Preparation: Dissolve 1.0 eq of Z-Ala-OPh (Z-protected alanine phenyl ester) and 1.1 eq of H-Leu-OMe·HCl in anhydrous DMF (0.1 M concentration).

  • Initiation: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature to liberate the free amine.

  • Reaction Monitoring (Self-Validation Checkpoint): Withdraw 10 µL aliquots at

    
    , 
    
    
    
    , and
    
    
    minutes. Dilute with 90 µL of Acetonitrile/Water (1:1) and inject into an LC-MS system.
  • Validation Criteria: The reaction is validated as complete when the UV trace shows the total disappearance of the Z-Ala-OPh peak. Crucially, the MS trace must show a 1:1 stoichiometric appearance of the desired Z-Ala-Leu-OMe product (

    
    ) and free phenol (
    
    
    
    at
    
    
    93.1). The presence of free phenol confirms the expulsion of the resonance-stabilized leaving group.
Protocol 2: Suppressing Aspartimide Formation using Cyclohexyl Protection

Objective: Synthesize the notoriously difficult "Asp-Gly" sequence without aspartimide side reactions using Fmoc-Asp(OcHex)-OH[3].

  • Resin Loading: Load Fmoc-Gly-OH onto a 2-Chlorotrityl chloride resin (0.5 mmol/g) using DIPEA in DCM.

  • Deprotection: Treat the resin with 20% Piperidine in DMF for

    
     minutes to remove the Fmoc group.
    
  • Coupling: Couple Fmoc-Asp(OcHex)-OH (3.0 eq) using DIC/Oxyma Pure (3.0 eq each) in DMF for 1 hour.

  • Stress Test (Self-Validation Checkpoint): Subject the resin to an extended piperidine treatment (20% in DMF for 2 hours) to deliberately encourage aspartimide formation.

  • Cleavage & Analysis: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold ether and analyze the crude peptide via RP-HPLC.

  • Validation Criteria: The system validates the protective power of the cyclohexyl group if the HPLC chromatogram shows the intact Asp-Gly peptide as the dominant peak (>95% purity), with the aspartimide byproduct (mass =

    
    ) integrating to 
    
    
    
    [3].
References
  • Phenyl Esters Are Potent Inhibitors of Caseinolytic Protease P and Reveal a Stereogenic Switch for Deoligomerization Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time Source: PubMed (National Institutes of Health) URL:[Link]

  • The pKa values of phenol, cyclohexanol, and derivatives Source: Brainly Expert-Verified Solutions URL:[Link]

Sources

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